3-Chloromandelic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126599. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Mandelic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVPMGKGGLIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314787 | |
| Record name | 3-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16273-37-3 | |
| Record name | 3-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16273-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenylglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016273373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16273-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromandelic acid is a substituted aromatic alpha-hydroxy acid. As a derivative of mandelic acid, it is a chiral molecule, existing as two enantiomers, (R)-(-)-3-Chloromandelic acid and (S)-(+)-3-Chloromandelic acid. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows for key analytical procedures. The information presented is intended to support research and development activities in medicinal chemistry, pharmacology, and materials science.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3][4] |
| Molecular Weight | 186.59 g/mol | [1][2][3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 100-104 °C (for (R)-(-)-enantiomer) | [1] |
| Boiling Point (Predicted) | 348.2 ± 27.0 °C | [1] |
| pKa (Predicted) | 3.24 ± 0.10 | [1] |
Solubility
While specific quantitative solubility data for this compound is limited, the solubility of its amide derivative provides a useful reference. The solubility of mandelic acid itself is noted as being soluble in water and polar organic solvents[5]. The solubility of this compound's enantiomers in water is known to be highly temperature-dependent.
| Solvent | Solubility of this compound Amide (25°C) |
| Water | 2.1 mg/mL |
| Ethanol | 45 mg/mL |
| Ethyl Acetate | 12 mg/mL |
Data for this compound amide is provided as an estimate of the acid's solubility characteristics.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Spectra available, typically run in DMSO-d₆.[6][7] Characteristic peaks would include aromatic protons, the alpha-proton, and the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Expected to show distinct signals for the carboxylic carbon, the alpha-carbon, and the aromatic carbons, with chemical shifts influenced by the chlorine substituent. |
| Infrared (IR) Spectroscopy | Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretch of the alcohol and carboxylic acid, and C-Cl stretching (~550-850 cm⁻¹).[8] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 186.59. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group. |
| Raman Spectroscopy | Spectra are available and can provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.
Synthesis of this compound
A common route for the synthesis of mandelic acid derivatives starts from the corresponding benzaldehyde. The following is a generalized protocol based on the synthesis of similar compounds.
Step 1: Synthesis of the Precursor, 3-Chlorobenzaldehyde
A standard method for the preparation of 3-chlorobenzaldehyde is the Sandmeyer reaction, starting from m-nitrobenzaldehyde[9][10].
-
Reaction: Reduction of m-nitrobenzaldehyde to m-aminobenzaldehyde, followed by diazotization and reaction with cuprous chloride.
-
Materials:
-
m-Nitrobenzaldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium chloride (NaCl)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH)
-
Ether
-
Anhydrous calcium chloride
-
-
Procedure:
-
A solution of stannous chloride in concentrated HCl is prepared and cooled.
-
m-Nitrobenzaldehyde is added, leading to an exothermic reaction to form m-aminobenzaldehyde.
-
The resulting solution is cooled and diazotized with a solution of sodium nitrite.
-
A hot solution of cuprous chloride is prepared separately.
-
The diazonium salt solution is added to the hot cuprous chloride solution.
-
The reaction mixture is allowed to stand, and then steam distilled.
-
The 3-chlorobenzaldehyde is extracted from the distillate with ether.
-
The ethereal solution is dried and the ether is removed by distillation.
-
The crude product is purified by vacuum distillation to yield 3-chlorobenzaldehyde.
-
Step 2: Synthesis of this compound from 3-Chlorobenzaldehyde
This is a two-step process involving the formation of a cyanohydrin intermediate followed by hydrolysis.
-
Reaction: Nucleophilic addition of cyanide to 3-chlorobenzaldehyde to form 3-chloromandelonitrile, followed by acid-catalyzed hydrolysis.
-
Materials:
-
3-Chlorobenzaldehyde
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
A weak acid (e.g., acetic acid) or a bisulfite adduct to generate HCN in situ
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
-
Procedure:
-
3-Chlorobenzaldehyde is reacted with a source of cyanide (e.g., NaCN and a weak acid) in a suitable solvent to form the cyanohydrin, 3-chloromandelonitrile. This reaction is typically carried out at a controlled temperature.
-
The resulting cyanohydrin is then hydrolyzed by heating with a strong acid such as hydrochloric acid or sulfuric acid.
-
After hydrolysis, the reaction mixture is cooled, and the crude this compound may precipitate.
-
The product is then extracted into an organic solvent like ether.
-
The organic extracts are combined, washed, and dried.
-
The solvent is removed under reduced pressure to yield crude this compound, which is then purified by recrystallization.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds[5][10][11][12][13][14][15].
-
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution.
-
General Procedure:
-
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of organic acids include water, ethanol, or mixtures thereof. The choice of solvent should be determined experimentally.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen solvent is added. The mixture is heated to boiling with stirring until the solid is completely dissolved. More solvent can be added in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.
-
Determination of pKa by Potentiometric Titration
-
Principle: The pKa of a weak acid can be determined from the midpoint of its titration curve with a strong base. At the midpoint, the concentrations of the acid and its conjugate base are equal, and the pH is equal to the pKa.
-
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
A known mass of this compound is accurately weighed and dissolved in a known volume of deionized water in a beaker.
-
The pH electrode is calibrated and placed in the solution.
-
The solution is stirred, and an initial pH reading is recorded.
-
The standardized NaOH solution is added in small, known increments from the buret.
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.
-
The additions are continued until the pH begins to change rapidly, indicating the approach of the equivalence point. Smaller increments of titrant should be added in this region.
-
The titration is continued well past the equivalence point.
-
A titration curve is plotted (pH vs. volume of NaOH added).
-
The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found.
-
The pH at the half-equivalence point is equal to the pKa of this compound.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 2. This compound, 97% | CAS 16273-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | C8H7ClO3 | CID 85981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. FTIR [terpconnect.umd.edu]
- 13. (R)-(-)-3-CHLOROMANDELIC ACID(61008-98-8) 1H NMR spectrum [chemicalbook.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Synthesis of (R)-3-Chloromandelic Acid from 3-Chlorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of (R)-3-Chloromandelic acid, a valuable chiral building block in the pharmaceutical industry, starting from 3-chlorobenzaldehyde. The primary focus is on a highly efficient one-pot biocatalytic approach using recombinant Escherichia coli, with an alternative two-step chemoenzymatic method also detailed.
Executive Summary
The synthesis of enantiomerically pure (R)-3-Chloromandelic acid is most effectively achieved through a biocatalytic strategy. This guide outlines a one-pot fermentation process utilizing a whole-cell biocatalyst, E. coli, co-expressing an (R)-specific hydroxynitrile lyase (HNL) and a nitrilase. This method offers a direct conversion from 3-chlorobenzaldehyde. Additionally, a two-step chemoenzymatic process is described, involving the initial HNL-catalyzed synthesis of (R)-3-chloromandelonitrile followed by its chemical hydrolysis to the final acid product. Both methodologies provide routes to high-purity (R)-3-Chloromandelic acid.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of (R)-3-Chloromandelic acid.
Table 1: One-Pot Biocatalytic Synthesis of (R)-Chloromandelic Acids
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| 3-Chlorobenzaldehyde | E. coli JM109(pEM4)(pIK9) | (R)-3-Chloromandelic acid | Near-stoichiometric | >95% | [1][2] |
| 4-Chlorobenzaldehyde | E. coli JM109(pEM4)(pIK9) | (R)-4-Chloromandelic acid | Near-stoichiometric | >95% | [1][2] |
Table 2: Two-Step Chemoenzymatic Synthesis - Hydrolysis of (R)-3-Chloromandelonitrile
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Final Optical Purity | Reference |
| (R)-3-chloromandelonitrile (98.0% ee) | 35% Hydrochloric acid, Water | 4 hours (initial), 3 hours (hydrolysis) | 33-35°C, then 75-80°C | 95.6% (calculated from 46.0g nitrile to 44.0g acid) | 99.9% ee | [3] |
Experimental Protocols
Method 1: One-Pot Synthesis using Recombinant E. coli
This protocol is based on the work by Muller et al. (2021)[1][2].
1. Preparation of Recombinant E. coli Biocatalyst:
-
Strains and Plasmids: E. coli JM109 is used as the host strain. Two compatible plasmids are required:
-
pEM4 (or a similar vector) carrying the gene for an acid-tolerant (R)-specific hydroxynitrile lyase (e.g., from Arabidopsis thaliana).
-
pIK9 (or a similar vector) carrying the gene for a non-enantioselective arylacetonitrilase (e.g., from Pseudomonas fluorescens EBC191).
-
-
Transformation: Co-transform competent E. coli JM109 cells with plasmids pEM4 and pIK9 using standard heat shock or electroporation methods.
-
Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli into a suitable medium (e.g., LB medium) containing appropriate antibiotics for plasmid maintenance.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the recombinant enzymes by adding a suitable inducer (e.g., rhamnose for the rhaPBAD promoter).
-
Continue cultivation at a lower temperature (e.g., 20-25°C) for a further 12-16 hours to allow for protein expression.
-
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 5.0) and resuspend to a desired cell density (e.g., OD600 of 10-20).
2. Biotransformation Reaction:
-
In a temperature-controlled reactor, add the resuspended resting cells to a sodium citrate buffer (e.g., 100 mM, pH 5.0).
-
Add 3-chlorobenzaldehyde to the cell suspension to a final concentration of, for example, 10 mM.
-
Add potassium cyanide (KCN) to the reaction mixture (e.g., 15 mM). Caution: KCN is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC for the consumption of 3-chlorobenzaldehyde and the formation of (R)-3-Chloromandelic acid.
-
Upon completion, terminate the reaction by removing the cells via centrifugation or filtration.
3. Product Isolation and Analysis:
-
Acidify the supernatant to pH 1-2 with concentrated HCl.
-
Extract the (R)-3-Chloromandelic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Method 2: Two-Step Chemoenzymatic Synthesis
Step 2a: Enzymatic Synthesis of (R)-3-Chloromandelonitrile
This is a generalized protocol and should be optimized for the specific hydroxynitrile lyase used.
-
Reaction Setup:
-
In a jacketed reactor, prepare a biphasic system consisting of an aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0-5.5) and a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Dissolve the (R)-selective hydroxynitrile lyase (either free or immobilized) in the aqueous phase.
-
Dissolve 3-chlorobenzaldehyde in the organic phase.
-
-
Reaction Execution:
-
Add a solution of hydrogen cyanide (HCN) or an in-situ source like KCN/NaCN to the aqueous phase. Extreme caution is required when handling cyanides.
-
Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction.
-
Maintain the reaction at a controlled temperature (e.g., 20-30°C).
-
Monitor the reaction progress by analyzing samples from the organic phase using GC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude (R)-3-chloromandelonitrile.
-
Step 2b: Chemical Hydrolysis of (R)-3-Chloromandelonitrile
This protocol is adapted from patent JP5561564B2[3].
-
Reaction Setup:
-
In a suitable reaction vessel, add 45.0 g of 35% hydrochloric acid.
-
Slowly add 46.0 g of (R)-3-chloromandelonitrile (with an initial optical purity of 98.0% ee) while maintaining the temperature between 33-35°C.
-
-
Initial Reaction:
-
Stir the mixture at 33-35°C for 4 hours.
-
-
Hydrolysis:
-
Add 78.0 g of water to the reaction mixture.
-
Heat the mixture to 75-80°C and stir for 3 hours.
-
-
Crystallization and Isolation:
-
Cool the solution to 55°C at a rate of 20°C/hour to induce crystallization.
-
Age the crystals by stirring for 6 hours at 55°C.
-
Further cool the mixture to 20°C.
-
Collect the white crystals of (R)-3-Chloromandelic acid by filtration and dry them. This procedure yields approximately 44.0 g of the product with a chemical purity of 99.4% and an optical purity of 99.9% ee.[3]
-
Mandatory Visualizations
Caption: Comparative workflows for the synthesis of (R)-3-Chloromandelic acid.
Caption: Experimental workflow for the one-pot biocatalytic synthesis.
References
An In-Depth Technical Guide to the Structural Analysis of (S)-3-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of (S)-3-Chloromandelic acid, a key chiral intermediate in the pharmaceutical industry. The document outlines its physicochemical properties, detailed spectroscopic characteristics, and crystallographic features. Furthermore, it includes detailed experimental protocols for its synthesis and chiral resolution, alongside visualizations of key chemical processes and workflows.
Physicochemical Properties
(S)-3-Chloromandelic acid is a chiral carboxylic acid distinguished by a chlorine atom at the meta position of the phenyl ring. Its stereochemistry makes it a valuable building block for the enantioselective synthesis of various active pharmaceutical ingredients (APIs).[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [2][3] |
| Molecular Weight | 186.59 g/mol | [2][3] |
| IUPAC Name | (2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid | [3] |
| CAS Number | 32222-43-8 | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 100-104 °C (for (R)-enantiomer) | |
| Boiling Point | 350.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.468 g/cm³ (Predicted) | [4] |
| pKa | 3.24 ± 0.10 (Predicted) | [4] |
Note: The melting point for the (S)-enantiomer is expected to be identical to its (R)-counterpart.
Molecular Structure and Visualization
The core structure consists of a phenyl ring substituted with a chlorine atom at the C3 position, and a stereogenic center at the alpha-carbon, which is bonded to a hydroxyl group and a carboxylic acid group.
Caption: 2D structure of (S)-3-Chloromandelic acid.
Structural Analysis
Crystallographic Analysis
The solid-state structure of 3-chloromandelic acid (3-ClMA) is known to be complex, exhibiting polymorphism for both its racemic and enantiopure forms.[6] At least two polymorphs of enantiopure 3-ClMA have been identified.[6] These structures are characterized by distinct hydrogen-bonding motifs and crystal packing.[6]
One enantiopure crystal form (S-3ClMA Form 1) is based on a complex hydrogen-bonded layer that includes an R₂²(9) motif, with notable disorder in the chlorine atom's position.[6] A second polymorph (Form 2) is significantly different, with four independent molecules in the asymmetric unit cell (Z' = 4), composed of hydrogen bonding chains linked by an R₃³(11) motif.[6] While detailed crystallographic data such as specific bond lengths and angles are not publicly tabulated, these descriptions highlight a rich and complex solid-state chemistry governed by subtle intermolecular forces.[6][7]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule. Although specific experimental spectra are not widely published, the chemical shifts can be reliably predicted based on the electronic environment of each nucleus.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.5 | m | 4H | Ar-H | Aromatic protons on the chlorinated phenyl ring. The meta-substitution leads to a complex multiplet. |
| ~5.2 | s | 1H | α-CH | The methine proton is deshielded by the adjacent phenyl ring, hydroxyl, and carboxyl groups. |
| Variable (broad) | s | 1H | OH | Chemical shift is concentration and solvent dependent; often exchanges with D₂O. |
| Variable (broad) | s | 1H | COOH | Carboxylic acid proton, highly variable and dependent on solvent and concentration. |
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C =O | Carboxylic acid carbonyl carbon, significantly deshielded. |
| ~135-140 | Ar-C -Cα | Quaternary aromatic carbon attached to the chiral center. |
| ~134 | Ar-C -Cl | Aromatic carbon directly bonded to the electronegative chlorine atom. |
| ~126-130 | Ar-C H | Aromatic methine carbons. |
| ~72-75 | α-C H(OH) | The chiral alpha-carbon, deshielded by the attached oxygen atom. |
IR spectroscopy identifies the key functional groups within the molecule through their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3500 | Strong, Broad | O-H Stretch | Alcohol -OH |
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid -OH |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid C=O |
| ~3030 | Medium | C-H Stretch | Aromatic C-H |
| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1050-1250 | Strong | C-O Stretch | Alcohol & Carboxylic Acid C-O |
| 680-860 | Strong | C-Cl Stretch | Aryl Halide |
Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation. For (S)-3-Chloromandelic acid (MW = 186.59), electron impact (EI) ionization would be expected to produce the following characteristic fragments.
Expected Mass Spectrometry Fragmentation Pattern
| m/z Value | Identity | Interpretation |
| 186/188 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 141/143 | [M - COOH]⁺ | Loss of the carboxylic acid group (formyl radical). |
| 168/170 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol and carboxylic acid groups. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation fragment. |
Experimental Protocols
Synthesis of Racemic this compound
A standard method for synthesizing mandelic acids is via the cyanohydrin pathway starting from the corresponding benzaldehyde.
Caption: Synthetic workflow for racemic this compound.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Cyanohydrin Formation: Prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water. Slowly add this solution dropwise to the stirred aldehyde solution. Concurrently, add a dilute solution of sulfuric acid (H₂SO₄) dropwise from a separate funnel to maintain a slightly acidic pH and generate HCN in situ. Caution: This step generates highly toxic HCN gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Monitoring: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
Work-up (Intermediate): Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude racemic 3-chloromandelonitrile.
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) to the crude mandelonitrile. Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The nitrile will hydrolyze to the carboxylic acid.
-
Purification: Cool the reaction mixture to room temperature, which should cause the racemic this compound to precipitate. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., a toluene/heptane mixture) can be performed for further purification.
Chiral Resolution via Diastereomeric Salt Crystallization
The racemic mixture can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. (1R,2S)-(-)-Ephedrine is a commonly used agent for this purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H7ClO3 | CID 85981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 32222-43-8,(S)-3-CHLOROMANDELIC ACID | lookchem [lookchem.com]
- 5. This compound | 16273-37-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Chloromandelic Acid
This technical guide provides an in-depth overview of 3-Chloromandelic acid, a significant chiral building block in pharmaceutical and chemical synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Core Chemical and Physical Properties
This compound, a derivative of mandelic acid, is a solid at room temperature. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the third position and a hydroxyacetic acid moiety. This compound is chiral and exists as two enantiomers, (R)- and (S)-3-Chloromandelic acid, as well as a racemic mixture.
Physicochemical and Identification Data
The fundamental physicochemical properties and identifiers for this compound and its enantiomers are summarized below.
| Property | Racemic this compound | (S)-(+)-3-Chloromandelic Acid | (R)-(-)-3-Chloromandelic Acid |
| CAS Number | 16273-37-3[1][2] | 32222-43-8[2] | 61008-98-8[3] |
| Molecular Formula | C₈H₇ClO₃[1][2] | C₈H₇ClO₃[2] | C₈H₇ClO₃[3] |
| Molecular Weight | 186.59 g/mol [2][4] | 186.59 g/mol [2] | 186.59 g/mol [3] |
| Melting Point | Not specified | Not specified | 100-104 °C[3] |
| Boiling Point | 350.3 °C at 760 mmHg[2] | 350.3 °C at 760 mmHg[2] | Not specified |
| Density | 1.468 g/cm³[2] | 1.468 g/cm³[2] | Not specified |
| pKa | 3.24 ± 0.10 (Predicted)[2] | 3.24 ± 0.10 (Predicted)[2] | Not specified |
Applications in Research and Development
This compound, particularly its enantiomerically pure forms, serves as a crucial intermediate in the synthesis of chiral pharmaceuticals.[2] Its unique stereochemistry and functional groups are leveraged in the development of enantioselective catalysts and ligands, which are essential for producing enantiomerically pure compounds with specific biological activities.[2]
One of the notable applications of a related compound, (R)-o-chloromandelic acid, is in the industrial synthesis of the anti-thrombotic agent (S)-clopidogrel, marketed as Plavix. Furthermore, derivatives of this compound have been investigated as potent inhibitors of voltage-gated sodium channels, which are expressed in human prostate cancer cells.
Experimental Protocols
The synthesis and resolution of this compound are critical processes for its application in pharmaceutical manufacturing. Below are outlines of key experimental methodologies.
Enantioselective Synthesis via Biocatalysis
A bienzymatic cascade reaction can be employed for the enantioselective synthesis of (R)-3-chloromandelic acid. This process utilizes an (R)-oxynitrilase and an arylacetonitrilase.
Reaction Scheme: 3-chlorobenzaldehyde is converted to (R)-3-chloromandelonitrile by the (R)-oxynitrilase in the presence of a cyanide source. Subsequently, the arylacetonitrilase hydrolyzes the nitrile to yield (R)-3-chloromandelic acid.
Experimental Workflow:
Racemic Resolution by Diastereomeric Salt Formation
The separation of racemic this compound into its individual enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent.
Methodology:
-
Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent and treated with a chiral resolving agent, such as an enantiomerically pure amine. This results in the formation of two diastereomeric salts, which have different physical properties.
-
Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Separation: The crystallized salt is separated from the mother liquor by filtration.
-
Liberation of Enantiomer: The purified diastereomeric salt is then treated with an acid to liberate the enantiomerically pure this compound. The chiral resolving agent can often be recovered and reused.
Biological Pathways
While this compound is a synthetic compound, the metabolic pathway for the parent compound, mandelic acid, is well-characterized in bacteria, particularly in Pseudomonas putida. This pathway provides a model for the potential biodegradation of this compound.
The degradation of mandelic acid involves a series of enzymatic reactions that convert it to intermediates of central metabolism. The key enzymes in this pathway are mandelate racemase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase.
References
Solubility of 3-Chloromandelic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3-Chloromandelic acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound and its Solubility
This compound (3-ClMA) is a substituted aromatic alpha-hydroxy acid. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the phenyl ring, dictates its polarity and, consequently, its solubility in different solvents. The interplay of these functional groups allows for hydrogen bonding and dipole-dipole interactions, which are key to its dissolution in polar solvents. For researchers and professionals in drug development, knowledge of 3-ClMA's solubility is paramount for designing efficient crystallization processes for purification, preparing solutions for analytical testing, and formulating it into various dosage forms.
Quantitative and Qualitative Solubility Data
The publicly available quantitative solubility data for this compound in organic solvents is currently limited. The following table summarizes the available data. It is important to note that extensive solubility studies across a wide range of organic solvents and temperatures have not been widely published.
Table 1: Solubility of this compound in Selected Solvents at 25°C
| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Notes |
| Ethanol | Alcohol (Polar, Protic) | 45 | 25 | Quantitative data available.[1] |
| Ethyl Acetate | Ester (Polar, Aprotic) | 12 | 25 | Quantitative data available.[1] |
| Water | Inorganic (Polar, Protic) | 2.1 | 25 | For reference.[1] |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | Data reported but not accessible | - | A study by Le Minh et al. (2010) presented solubility data in toluene, but the specific values were not available in the accessible literature. |
| Methanol | Alcohol (Polar, Protic) | Slightly Soluble | - | Qualitative assessment. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Slightly Soluble | - | Qualitative assessment. |
Note on Data Scarcity: Researchers are advised that the solubility of this compound in other common organic solvents such as other alcohols (e.g., isopropanol, butanol), ketones (e.g., acetone), ethers (e.g., diethyl ether, tetrahydrofuran), and other aromatic or aliphatic hydrocarbons has not been extensively documented in peer-reviewed literature. Therefore, experimental determination is often necessary for specific applications.
Experimental Protocols for Solubility Determination
For researchers needing to determine the solubility of this compound in a specific solvent, the following established methods are recommended.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a shaker bath).
-
Equilibration: The mixture is agitated (stirred or shaken) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and the compound's properties and should be determined by taking samples at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is then calculated and expressed in the desired units (e.g., mg/mL, g/L, or mole fraction).
Gravimetric Method
The gravimetric method is a straightforward and often used technique that relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Preparation and Equilibration: A saturated solution is prepared using the same procedure as in the isothermal saturation method (steps 1 and 2).
-
Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Solvent Evaporation: The solvent is evaporated from the sample under controlled conditions. This can be achieved by gentle heating in a fume hood, using a rotary evaporator, or by placing the sample in a vacuum oven at a temperature below the decomposition point of this compound.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a suitable temperature. After cooling to room temperature in a desiccator, the container is weighed accurately.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial tare weight of the empty container. The solubility is then calculated based on the initial volume or mass of the saturated solution taken.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While quantitative data is sparse, this document provides researchers, scientists, and drug development professionals with the known solubility values and robust experimental protocols to determine solubility in solvents relevant to their specific applications. The provided workflow and methodologies offer a solid foundation for generating the necessary data to support research and development activities involving this compound. It is anticipated that as the use of this compound becomes more widespread, more comprehensive solubility data will be published.
References
Theoretical Underpinnings of 3-Chloromandelic Acid Chirality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and computational methodologies used to investigate the chirality of 3-Chloromandelic acid. As a chiral carboxylic acid, its enantiomers can exhibit distinct pharmacological and toxicological profiles, making the understanding and prediction of its stereochemical properties crucial for drug development and asymmetric synthesis. This document outlines the computational approaches, theoretical principles, and simulated data that form the basis of modern chiroptical studies.
Core Concepts in Chirality and Computational Chemistry
Chirality in a molecule like this compound arises from its asymmetric carbon center, bonded to four different substituents: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 3-chlorophenyl group. This arrangement results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs.
Theoretical studies are paramount in elucidating the relationship between a molecule's absolute configuration and its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting these properties with a high degree of accuracy.
Computational Workflow for Chirality Assessment
The theoretical assessment of this compound's chirality follows a structured computational workflow. This process involves geometry optimization, conformational analysis, and the calculation of chiroptical properties.
Theoretical Principles of Chiral Recognition
Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is the basis for enantioselective chromatography and enzymatic reactions. Theoretical models, such as the three-point interaction model, provide a framework for understanding these interactions. Computational docking and molecular dynamics simulations can further elucidate the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) that govern the stability of the diastereomeric complexes formed between a chiral selector and the enantiomers of this compound.
Quantitative Data from Theoretical Studies
The following tables summarize representative quantitative data that can be obtained from theoretical studies of this compound's chirality. The values presented are illustrative and based on typical results from DFT calculations for similar chiral molecules.
Table 1: Calculated Optical Rotation
| Enantiomer | Basis Set | Functional | Solvent Model | Calculated [α]D (deg·mL·g⁻¹·dm⁻¹) |
| (R)-3-Chloromandelic Acid | aug-cc-pVDZ | B3LYP | PCM (Methanol) | -125.8 |
| (S)-3-Chloromandelic Acid | aug-cc-pVDZ | B3LYP | PCM (Methanol) | +125.8 |
Table 2: Key Parameters from Electronic Circular Dichroism (ECD) Spectra Simulation
| Enantiomer | Excitation Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Key Transition |
| (R)-3-Chloromandelic Acid | 265 | -5.2 | π → π* (Phenyl ring) |
| 220 | +15.8 | n → π* (Carbonyl) | |
| (S)-3-Chloromandelic Acid | 265 | +5.2 | π → π* (Phenyl ring) |
| 220 | -15.8 | n → π* (Carbonyl) |
Methodologies for Theoretical Investigations
Detailed protocols for the theoretical study of this compound's chirality are outlined below. These methodologies are based on established practices in computational chemistry for the calculation of chiroptical properties.
Protocol 1: Geometry Optimization and Conformational Analysis
-
Initial Structure Generation: Build the 3D structures of both (R)- and (S)-3-Chloromandelic acid using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT). A common level of theory is the B3LYP functional with the 6-31G* basis set.
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energies.
-
Boltzmann Averaging: Calculate the relative populations of the stable conformers at a given temperature (e.g., 298.15 K) using the Boltzmann distribution based on their Gibbs free energies.
Protocol 2: Calculation of Optical Rotation and ECD Spectra
-
Chiroptical Property Calculation: For each stable conformer, calculate the optical rotation at the sodium D-line (589.3 nm) and the electronic circular dichroism (ECD) spectrum using Time-Dependent DFT (TD-DFT). A larger basis set with diffuse functions, such as aug-cc-pVDZ, is recommended for higher accuracy.
-
Solvent Effects: Incorporate the influence of a solvent (e.g., methanol, chloroform) using an implicit solvent model like the Polarizable Continuum Model (PCM).
-
Spectral Averaging: Obtain the final predicted optical rotation and ECD spectrum by averaging the contributions from each conformer, weighted by their Boltzmann populations determined in Protocol 1.
-
Data Analysis: Compare the sign and magnitude of the calculated optical rotation with experimental values to assign the absolute configuration. Compare the calculated ECD spectrum with the experimental spectrum to validate the computational model and aid in spectral assignment.
Conclusion
Theoretical studies provide a powerful and non-empirical approach to understanding and predicting the chirality of this compound. By leveraging quantum chemical calculations, researchers can determine the absolute configuration, predict chiroptical properties, and gain insights into the mechanisms of chiral recognition. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals in drug development, enabling the rational design and synthesis of enantiomerically pure compounds.
The Discovery and Enduring Legacy of Substituted Mandelic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of substituted mandelic acids, from their initial discovery to their synthesis and diverse applications in modern medicine. We will delve into the historical context of their development, provide detailed experimental protocols for their synthesis, and present key quantitative data to facilitate comparison and further research. Additionally, this guide will visualize the critical signaling pathways through which these compounds exert their therapeutic effects.
A Journey Through Time: The Discovery and Evolution of Mandelic Acid and Its Derivatives
The story of mandelic acid begins in 1831 with the German pharmacist Ferdinand Ludwig Winckler. He first isolated the compound by heating amygdalin, a substance extracted from bitter almonds (Prunus dulcis), with diluted hydrochloric acid.[1][2] The name "mandelic acid" itself is a nod to its origin, derived from the German word for almond, "Mandel".[1][2] Initially, the isolated compound was a racemic mixture of its two enantiomers, (R)- and (S)-mandelic acid.[1]
Early laboratory synthesis of mandelic acid was achieved through the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.[2] This foundational work paved the way for the development of a vast array of substituted mandelic acids, where modifications to the phenyl ring led to compounds with a wide spectrum of physicochemical properties and biological activities.
The true value of these derivatives was realized in the pharmaceutical industry.[3] Substituted mandelic acids have become crucial precursors in the synthesis of a variety of drugs.[2] For instance, the drugs cyclandelate and homatropine are both esters of mandelic acid.[2] The development of chiral synthesis and resolution techniques has been a significant milestone, as the biological activity of many mandelic acid derivatives is stereospecific. A prime example is (R)-O-chloromandelic acid, a key precursor in the synthesis of the widely used antiplatelet drug, clopidogrel.[4]
Beyond their role as pharmaceutical intermediates, substituted mandelic acids have found applications in cosmetics as chemical peeling agents for treating skin conditions like acne and photoaging, and as antibacterial agents, particularly in the treatment of urinary tract infections.[3][5]
Quantitative Data on Substituted Mandelic Acids
The following tables summarize key quantitative data for mandelic acid and several of its substituted derivatives, focusing on their physicochemical and biological properties.
Table 1: Physicochemical Properties of Selected Substituted Mandelic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| Mandelic Acid | C₈H₈O₃ | 152.15 | 119-121 | 3.41 | 158 g/L |
| 4-Chloromandelic Acid | C₈H₇ClO₃ | 186.59 | 119-121 | - | - |
| 4-Hydroxymandelic Acid | C₈H₈O₄ | 168.15 | 150-153 | - | Soluble |
| 4-Hydroxy-3-methoxymandelic Acid | C₉H₁₀O₅ | 198.17 | - | - | - |
| 4-Methoxymandelic Acid | C₉H₁₀O₄ | 182.17 | - | - | - |
Data compiled from various sources.[6][7][8][9][10]
Table 2: Antifungal Activity of Novel 4-Substituted Mandelic Acid Derivatives
| Compound ID | Fungus | EC₅₀ (mg/L) |
| E13 | Gibberella saubinetii | 20.4 |
| E6 | Verticillium dahlia | 12.7 |
| E18 | Sclerotinia sclerotiorum | 8.0 |
EC₅₀ values for selected novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.[8]
Table 3: Antibacterial Activity of Mandelic Acid
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus (MSSA) | 20 | 20 |
| Staphylococcus aureus (MRSA) | 40 | 40 |
| Listeria monocytogenes | 1.50 | 2.00 |
| Bacillus subtilis | 1.50 | >5.00 |
| Escherichia coli | 2.00 | - |
| Salmonella typhimurium | 2.50 | - |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of mandelic acid against various bacterial strains.[11][12]
Experimental Protocols for the Synthesis of Substituted Mandelic Acids
This section provides detailed methodologies for the synthesis of key substituted mandelic acids.
Synthesis of Mandelic Acid from Benzaldehyde
This procedure outlines the synthesis of mandelonitrile followed by its hydrolysis to mandelic acid.
Step 1: Synthesis of Mandelonitrile
-
In a 4-liter wide-mouthed glass jar equipped with a mechanical stirrer, dissolve 150 g (3 moles) of sodium cyanide in 500 cc of water.
-
Add 318 g (3 moles) of U.S.P. benzaldehyde to the sodium cyanide solution.
-
Start the stirrer and slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.
-
During the first half of the bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.
-
A layer of mandelonitrile will form. Separate this layer from the aqueous phase using a separatory funnel.
-
Extract the aqueous layer once with approximately 150 cc of benzene.
-
Evaporate the benzene from the extract and combine the residual mandelonitrile with the main portion.
Step 2: Hydrolysis of Mandelonitrile to Mandelic Acid
-
Place the crude mandelonitrile (approximately 290 cc) in a 25-cm evaporating dish.
-
Add 425 cc of concentrated hydrochloric acid (sp. gr. 1.19).
-
Allow the hydrolysis to proceed in the cold for about 12 hours.
-
Heat the mixture on a steam bath to remove water and excess hydrochloric acid. This will take approximately 5-6 hours.
-
Cool the mixture to precipitate a mixture of ammonium chloride and mandelic acid. Filter the solid.
-
Evaporate the filtrate to dryness and combine the residue with the previously filtered solid.
-
Dry the crude product in air and light for at least 24 hours.
-
To purify, wash the ground crude product twice with 750-cc portions of cold benzene.
-
The yield of pure mandelic acid is typically 229–235 g (50–52% of the theoretical amount based on benzaldehyde).[13]
Synthesis of p-Bromomandelic Acid
This protocol details the synthesis of p-bromomandelic acid from p,α,α-tribromoacetophenone.
-
In a Waring-type blender, mix 89 g (0.25 mole) of p,α,α-tribromoacetophenone with 100–150 ml of cold water for 10–15 minutes.
-
Transfer the mixture to a 1-liter wide-mouthed bottle and rinse the blender with 150–200 ml of ice-cold water, adding the rinse to the bottle.
-
Add sufficient crushed ice to bring the temperature below 10°C.
-
Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.
-
Store the mixture in a refrigerator at 5°C for 4–5 days, with occasional shaking.
-
Filter the mixture to remove any yellow sludge.
-
Add an excess of concentrated hydrochloric acid to the filtrate to precipitate a white solid.
-
Extract the entire mixture with three 200-ml portions of ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the ether by distillation using a hot-water bath to yield a yellow oil that solidifies upon cooling.
-
Recrystallize the product from 500 ml of benzene. The yield of p-bromomandelic acid is 40–48 g (69–83% based on p,α,α-tribromoacetophenone) with a melting point of 117–119°C.[14]
Synthesis of 4-Hydroxy-3-methoxymandelic Acid (Vanillylmandelic Acid - VMA)
This improved one-step condensation procedure provides VMA in high yield.
-
Prepare an ice-cold aqueous solution of glyoxylic acid.
-
Prepare a cold alkaline solution of guaiacol.
-
With efficient mechanical stirring, slowly add the ice-cold glyoxylic acid solution to the cold alkaline guaiacol solution.
-
The slow addition minimizes the competitive Cannizzaro reaction of glyoxylic acid, favoring the condensation reaction.
-
The reaction typically yields VMA in 68-75% yield.
Synthesis of 3,4-Dihydroxymandelic Acid
This method utilizes the condensation of catechol and glyoxylic acid.
-
In a reaction kettle, sequentially add deionized water, a metal oxide catalyst, and an organic alkaline compound.
-
While stirring, add a sodium hydroxide solution to adjust the pH of the system to 9-11 and control the temperature at 10-40°C.
-
Simultaneously and respectively, drip in the glyoxylic acid solution, sodium hydroxide solution, and catechol through three separate pipelines over 3-3.5 hours.
-
Continue the reaction under these conditions for 5-7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be 1:1.1-1.2:1.8-2.0.
-
This method has been reported to yield 3,4-dihydroxymandelic acid up to 82.1%.[15]
Visualizing the Mechanisms: Signaling Pathways of Substituted Mandelic Acid Derivatives
The therapeutic effects of many substituted mandelic acid derivatives are mediated through their interaction with specific biological signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms of action for three key pharmaceutical derivatives.
Clopidogrel and the P2Y12 Receptor Signaling Pathway
Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.
References
- 1. droracle.ai [droracle.ai]
- 2. Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]
- 7. Novel mandelic acid derivatives containing piperazinyls as potential candidate fungicides against Monilinia fructicola: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CN103012116A - A kind of method for preparing 3,4-dihydroxymandelic acid by condensation of glyoxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN101898957A - Method for synthesizing 3, 4-dihydroxymandelic acid by glyoxylic acid method - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Chloromandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloromandelic acid, a significant molecule in synthetic and pharmaceutical chemistry. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for its spectroscopic analysis.
Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| -OH (Alcohol) | ~5.9 | Broad Singlet | - | DMSO-d₆ |
| -COOH | ~12.6 | Broad Singlet | - | DMSO-d₆ |
| H-α | ~5.04 | Singlet | - | DMSO-d₆ |
| Aromatic Protons | 7.29 - 7.43 | Multiplet | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| C=O | 170 - 185 | Not Specified |
| C-α (CH-OH) | 70 - 80 | Not Specified |
| C-Cl | 130 - 135 | Not Specified |
| Aromatic C-H | 125 - 130 | Not Specified |
| Aromatic C (quaternary) | 135 - 145 | Not Specified |
Note: Experimentally determined chemical shifts for each distinct carbon atom of this compound are not fully available in public databases. The ranges provided are based on typical values for similar chemical environments.
Table 3: IR Spectroscopic Data
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Sample Preparation |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong | KBr Pellet |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | KBr Pellet |
| C=O (Carboxylic Acid) | Stretching | 1690 - 1760 | Strong | KBr Pellet |
| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium | KBr Pellet |
| C-O (Alcohol/Acid) | Stretching | 1210 - 1320 | Strong | KBr Pellet |
| O-H (Alcohol) | Bending | 1395 - 1440 | Medium | KBr Pellet |
| C-Cl | Stretching | 600 - 800 | Medium-Strong | KBr Pellet |
Note: A specific peak list for this compound is not publicly available. The provided ranges are characteristic of the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| Electron Ionization (Predicted) | 186/188 | - | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 169/171 | - | [M-OH]⁺ | |
| 141/143 | - | [M-COOH]⁺ | |
| 125 | - | [M-COOH-Cl]⁺ or [C₇H₆O]⁺ | |
| 111/113 | - | [C₆H₄Cl]⁺ | |
| 77 | - | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in a consolidated source. However, the following sections describe generalized procedures that are applicable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).
-
¹H NMR Acquisition: A standard pulse program is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Data Processing: The acquired FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or an internal standard.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the solid or a solution of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Technical Guide on the Physicochemical Properties of 3-Chloromandelic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the melting and boiling points of 3-Chloromandelic acid, including detailed experimental methodologies for their determination. This information is critical for the handling, characterization, and application of this compound in research and pharmaceutical development.
Data Presentation: Physical Properties
The physical properties of this compound, particularly its melting point, are crucial for its identification, purity assessment, and formulation development. The melting point can vary depending on the enantiomeric form of the acid.
| Property | (R)-(-)-3-Chloromandelic Acid | DL-3-Chloromandelic Acid (Racemic) | Notes |
| Melting Point | 100-104 °C[1][2] | 111-113 °C[3] | The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range. The difference in melting points between the enantiomer and the racemate is significant. |
| Boiling Point | Data not available | Data not available | Mandelic acid and its derivatives often decompose at temperatures below their atmospheric boiling point. Therefore, a standard boiling point is not typically reported. |
| Molecular Formula | C₈H₇ClO₃[4][5] | C₈H₇ClO₃[4][5] | - |
| Molecular Weight | 186.59 g/mol [4] | 186.59 g/mol [4] | - |
Experimental Protocols for Melting Point Determination
The accurate determination of a compound's melting point is fundamental in chemical analysis. The methods cited for this compound and those standardly employed are detailed below.
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method was utilized in a systematic study of the binary melting point phase diagram of the enantiomeric this compound system.[6]
-
Principle: As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference material to maintain the same temperature increase. This difference in heat flow is measured and plotted against temperature. The peak of the resulting curve indicates the melting point.
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in a DSC cell. The cell is heated at a controlled, linear rate (e.g., a ramp of 2 °C/min).[7]
-
Data Analysis: The instrument records the heat flow versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point. This technique is highly accurate and also reveals information about polymorphism.[6]
This is a classical and widely used technique for determining the melting point of a crystalline solid.
-
Principle: A small sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[8]
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8]
-
Procedure:
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]
-
This assembly is placed in a heating bath (e.g., oil bath) or a melting point apparatus.[9][10]
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[10]
-
Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[8]
-
Visualizations: Workflows and Relationships
Diagrams are essential for visualizing experimental processes and logical flows in scientific research.
Caption: Workflow for the physicochemical characterization of this compound.
Caption: Logical relationship of thermal processes for this compound.
References
- 1. (R)-(-)-3-Chloromandelic acid 97 61008-98-8 [sigmaaldrich.com]
- 2. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 3. This compound, 97% | CAS 16273-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. This compound | C8H7ClO3 | CID 85981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enantiomeric this compound system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
3-Chloromandelic Acid: A Comprehensive Technical Guide to its Classification as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromandelic acid, a halogenated derivative of mandelic acid, is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its importance lies in the stereospecific interactions of its enantiomers, (R)- and (S)-3-chloromandelic acid, with biological systems. This technical guide provides an in-depth analysis of this compound's classification as a chiral synthon, detailing its properties, methods of synthesis and resolution, and its application in drug development.
Physicochemical Properties and Stereochemistry
This compound possesses a single stereocenter at the α-carbon, giving rise to two enantiomers. The distinct spatial arrangement of the substituents around this chiral center results in different optical activities and biological functions.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-(-)-3-Chloromandelic Acid | (S)-(+)-3-Chloromandelic Acid | Racemic this compound |
| Molecular Formula | C₈H₇ClO₃ | C₈H₇ClO₃ | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol | 186.59 g/mol | 186.59 g/mol |
| Melting Point | 100-104 °C | Not specified | 118-121 °C |
| Specific Optical Rotation ([α]D) | -124° (c=3 in H₂O at 30°C) | Not specified | 0° |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents |
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure this compound is paramount for its use in pharmaceuticals. Both enantioselective synthesis and resolution of racemic mixtures are common strategies employed.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. One notable method is the bienzymatic cascade reaction involving an (R)-oxynitrilase and an arylacetonitrilase. This process can be used to produce (R)-3-chloromandelic acid from 3-chlorobenzaldehyde.[1]
Resolution of Racemic this compound
Resolution techniques separate the enantiomers from a racemic mixture.
1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
Using Levetiracetam: Levetiracetam (LEV) has been shown to selectively co-crystallize with the (S)-enantiomer of this compound.[2][3] This process allows for the separation of the two enantiomers.
-
Using Threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol: This resolving agent has also been effectively used for the optical resolution of this compound.[4]
2. Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, lipases can be used for the enantioselective transesterification of racemic 2-chloromandelic acid, a related compound, achieving high enantiomeric excess of the substrate.[5]
Table 2: Comparison of Resolution Methods for this compound
| Method | Resolving Agent/Enzyme | Target Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
| Co-crystallization | Levetiracetam | (R)-3-chloromandelic acid (in liquid phase) | 63% | Resolution efficiency up to 94% | [2][3] |
| Diastereomeric Salt Crystallization | threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | Not specified | Not specified | Content of less soluble salt reached 98% | [4] |
| Enzymatic Kinetic Transesterification (of 2-chloromandelic acid) | Lipase AK | (R)-2-chloromandelic acid | ≥98.15% (substrate) | High conversion of (R)-enantiomer (≥98.85%) | [5] |
Experimental Protocols
Resolution of Racemic this compound with Levetiracetam
Objective: To separate the enantiomers of this compound via co-crystallization with levetiracetam.
Methodology:
-
Dissolution: Dissolve racemic this compound (1 equivalent) in acetonitrile by heating to 75 °C with stirring.
-
Addition of Resolving Agent: Add levetiracetam (1.1-1.2 equivalents) to the solution and continue stirring at 75 °C.
-
Cooling and Seeding: Slowly cool the solution to room temperature. If available, seed the solution with a small crystal of the (S)-3-chloromandelic acid-levetiracetam co-crystal.
-
Equilibration: Allow the mixture to stand at a low temperature (e.g., -18 °C) for an extended period (e.g., 12 days) to reach solid-liquid equilibrium.[2]
-
Isolation: Collect the precipitated co-crystals (enriched in the (S)-enantiomer) by vacuum filtration and wash with cold acetonitrile.[2]
-
Analysis: Determine the enantiomeric excess of the (R)-enantiomer remaining in the filtrate (liquid phase) using chiral High-Performance Liquid Chromatography (HPLC).[2]
Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric purity of a this compound sample.
Methodology:
-
Column: Utilize a chiral stationary phase (CSP) column, such as a CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel).[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[6]
-
Flow Rate: Set a suitable flow rate, typically between 0.4 and 1.2 ml/min.[6]
-
Detection: Use a UV detector at a wavelength where this compound absorbs, such as 210 nm.[6]
-
Injection: Inject a known concentration of the sample dissolved in the mobile phase.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
Application in Drug Development: The Case of Clopidogrel
A prime example of the importance of this compound's chirality is its use in the synthesis of the antiplatelet drug, Clopidogrel. The pharmacologically active enantiomer is (S)-Clopidogrel. The synthesis often involves the use of an enantiomerically pure chloromandelic acid derivative. For instance, (R)-2-chloromandelic acid is a key precursor for the synthesis of (S)-clopidogrel.[7]
Caption: Synthesis workflow of (S)-(+)-Clopidogrel from (R)-2-chloromandelic acid.
Logical Relationships in Chiral Resolution
The process of diastereomeric salt resolution relies on the differential physical properties of the formed diastereomers. The following diagram illustrates the logical flow of this separation technique.
Caption: Logical workflow for the resolution of racemic this compound.
Conclusion
This compound stands as a valuable and versatile chiral building block in modern organic synthesis and drug development. The ability to access its enantiomerically pure forms through either direct synthesis or efficient resolution of racemic mixtures is critical for the production of stereochemically defined active pharmaceutical ingredients. The methodologies detailed in this guide, from diastereomeric salt crystallization to enzymatic kinetic resolution, provide researchers with a robust toolkit for obtaining the desired enantiomer of this compound for their specific applications. The continued development of more efficient and scalable methods for the synthesis and resolution of this important chiral intermediate will undoubtedly facilitate the discovery and production of new and improved pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diastereomeric resolution of this compound with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic 3-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure enantiomers of 3-Chloromandelic acid are valuable chiral building blocks in the synthesis of various pharmaceuticals. The separation of its racemic mixture into individual enantiomers is a critical step to ensure the desired pharmacological activity and to avoid potential adverse effects associated with the unwanted enantiomer. This document provides detailed protocols for three common methods of chiral resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a widely used and effective method for obtaining enantiomerically pure compounds. This approach involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Protocol using Levetiracetam for Enantiospecific Co-Crystallization
This protocol is based on the formation of enantiospecific co-crystals with Levetiracetam (LEV), which selectively co-crystallizes with the (S)-enantiomer of this compound.[1]
Experimental Protocol:
-
Preparation of the Solution: In a suitable vessel, combine racemic this compound (3-ClMA) and Levetiracetam (LEV). A molar ratio of 3-ClMA to LEV of 45:55 has been found to be optimal.[1]
-
Solvent Addition: Add acetonitrile as the solvent. The optimal amount is approximately 93 mol% relative to the total moles of 3-ClMA and LEV.[1]
-
Dissolution: Stir the mixture at 75 °C for 3 hours to ensure complete dissolution and formation of a homogeneous solution.[1]
-
Cooling and Seeding: Allow the solution to cool slowly to room temperature. Seed the solution with a small amount of pre-prepared (S)-3-ClMA-LEV co-crystal.
-
Crystallization: Store the seeded solution at -18 °C for an extended period (e.g., 12 days) to allow for solid-liquid equilibrium and complete crystallization of the less soluble diastereomeric co-crystal.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any residual mother liquor.
-
Analysis: The solid phase will be enriched in the (S)-3-ClMA-LEV co-crystal, while the liquid phase (mother liquor) will be enriched in (R)-3-Chloromandelic acid.[1] The enantiomeric excess (% ee) of the (R)-3-ClMA in the liquid phase can be determined by HPLC analysis.
-
Liberation of Enantiomers: To recover the free acids, the separated diastereomers can be treated with an appropriate acid or base to break the salt/co-crystal, followed by extraction.
Quantitative Data:
| Parameter | Optimal Condition/Value | Reference |
| Resolving Agent | Levetiracetam (LEV) | [1] |
| Molar Ratio (3-ClMA:LEV) | 45:55 | [1] |
| Solvent | Acetonitrile | [1] |
| Crystallization Temperature | -18 °C | [1] |
| Equilibrium Time | 12 days | [1] |
| Resolution Efficiency | Up to 94% | [1] |
| Enantiomeric Excess (% ee) of (R)-3-ClMA in liquid phase | 63% | [1] |
| Optical Purity of (S)-3-ClMA in solid phase | Up to 81% | [1] |
Protocol using threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol
This method utilizes a chiral amine to form diastereomeric salts with this compound.
Experimental Protocol:
-
Screening of Solvents: Perform initial screening with various solvents to identify the one that provides the best discrimination in the solubility of the diastereomeric salts.
-
Salt Formation: Dissolve racemic this compound and the resolving agent, threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol, in the chosen solvent. The molar ratio of the resolving agent to the racemate should be optimized.[2]
-
Crystallization: Induce crystallization by cooling, evaporation of the solvent, or addition of an anti-solvent. The filtration temperature should be carefully controlled.[2]
-
Isolation and Purification: Isolate the less soluble diastereomeric salt by filtration. The salt can be further purified by recrystallization.
-
Liberation of the Enantiomer: Decompose the purified diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound, which can then be extracted with an organic solvent.
Quantitative Data:
| Parameter | Result | Reference |
| Resolving Agent | threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | [2] |
| Content of less soluble salt | 98% (under optimal conditions) | [2] |
| Resolution Efficiency | Up to 94% | [2] |
Enzymatic Kinetic Resolution
Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. This method relies on the stereoselectivity of an enzyme, typically a lipase, to catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer at a much faster rate than the other.
Please note: The following protocol is a general guideline based on the successful resolution of other mandelic acid derivatives and may require optimization for this compound.
Experimental Protocol (Transesterification):
-
Enzyme and Substrate Preparation: Dissolve racemic this compound in a suitable organic solvent (e.g., toluene, hexane).
-
Acyl Donor Addition: Add an acyl donor, such as vinyl acetate.
-
Enzymatic Reaction: Add a lipase (e.g., from Pseudomonas cepacia or Candida antarctica) to the mixture. The reaction is typically carried out with stirring at a controlled temperature (e.g., 30-50 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining acid and the formed ester by chiral HPLC or GC.
-
Reaction Quenching: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted enantiomer of this compound from the esterified enantiomer by extraction or chromatography.
-
Hydrolysis of the Ester: The separated ester can be hydrolyzed back to the corresponding enantiomer of this compound.
General Parameters for Optimization:
| Parameter | Considerations |
| Enzyme | Lipases from various sources (Pseudomonas, Candida, etc.) |
| Solvent | Organic solvents (e.g., hexane, toluene, MTBE) |
| Acyl Donor | Vinyl esters (e.g., vinyl acetate, vinyl butyrate) |
| Temperature | Typically in the range of 30-50 °C |
| Water Content | Can significantly affect enzyme activity and selectivity |
| Enzyme Loading | To be optimized for reaction rate and cost-effectiveness |
| Substrate Concentration | To be optimized for reaction efficiency |
Chromatographic Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.
-
Chromatographic System:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol), with 0.1% trifluoroacetic acid (TFA) as an additive.[3] The ratio of hexane to alcohol needs to be optimized for the best resolution.
-
Flow Rate: 0.4–1.2 mL/min.[3]
-
Column Temperature: 15–35 °C.[3]
-
Detection: UV detector at 210 nm.[3]
-
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase. The two enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the two enantiomers, from which the enantiomeric excess can be calculated.
Supercritical Fluid Chromatography (SFC)
SFC is often faster and uses less organic solvent than HPLC, making it a greener alternative.[4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve the racemic this compound in a suitable solvent.
-
Chromatographic System:
-
Column: Chiralpak AD-3.[4]
-
Mobile Phase: Supercritical CO2 as the main solvent, with a modifier such as methanol, ethanol, or isopropanol.[4] The addition of a small amount of an additive like trifluoroacetic acid may be necessary.[4]
-
Modifier Percentage: The percentage of the modifier will influence the retention and resolution.[4]
-
Column Temperature: An important parameter to optimize for separation.[4]
-
Backpressure: Affects the density of the supercritical fluid and thus the separation.[4]
-
-
Injection and Elution: Inject the sample into the SFC system.
-
Data Analysis: Analyze the chromatogram to determine the resolution and enantiomeric excess.
Quantitative Data Summary for Chromatographic Methods:
| Method | Column | Mobile Phase | Key Parameters | Reference |
| HPLC | CHIRALPAK® IC | n-hexane/alcohol + 0.1% TFA | Flow rate: 0.4-1.2 mL/min, Temp: 15-35 °C, Detection: 210 nm | [3] |
| SFC | Chiralpak AD-3 | Supercritical CO2 + alcohol modifier (e.g., methanol, ethanol) + TFA | Modifier type and percentage, column temperature, backpressure | [4] |
Visualized Workflows
Caption: Workflow for Classical Chiral Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chromatographic Chiral Separation.
References
- 1. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols: Chiral Resolution of 3-Chloromandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: While the inquiry focuses on the use of 3-Chloromandelic acid as a chiral resolving agent, a comprehensive review of the scientific literature indicates that it is predominantly the subject of chiral resolution rather than the agent itself. As a chiral acid, enantiomerically pure this compound can theoretically be used to resolve racemic bases. However, its primary and well-documented role in chemical and pharmaceutical research is as a racemic compound that is separated into its individual enantiomers. These optically pure enantiomers are valuable chiral building blocks in the synthesis of various pharmaceuticals.
This document provides detailed application notes and protocols for the chiral resolution of racemic this compound (3-ClMA), drawing from established methodologies in the field.
Introduction to the Chiral Resolution of this compound
Enantiomerically pure chloromandelic acids are critical intermediates in the synthesis of a variety of pharmaceutical compounds. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of stereochemically pure starting materials in drug development. Racemic this compound is resolved into its (R)- and (S)-enantiomers through methods such as diastereomeric salt formation and enantiospecific co-crystallization. The choice of resolving agent and crystallization conditions are paramount to achieving high enantiomeric excess (ee) and yield.
Principle of Diastereomeric Salt Resolution
The most common method for resolving racemic acids like 3-ClMA is through the formation of diastereomeric salts with a single enantiomer of a chiral base. The resulting diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt is selectively precipitated, isolated, and then acidified to yield the desired enantiomer of the acid.
Experimental Protocols
Resolution of Racemic this compound using threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol ([S,S]-SA)
This protocol is based on a study that achieved high resolution efficiency.[1][2]
Materials:
-
Racemic this compound (rac-3-ClMA)
-
threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol ([S,S]-SA) as the resolving agent
-
Solvent (e.g., ethanol, acetonitrile, etc. - the optimal solvent should be determined experimentally)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Filtration apparatus
-
Crystallization vessel
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve rac-3-ClMA and the resolving agent, [S,S]-SA, in the chosen solvent at an elevated temperature to ensure complete dissolution. The molar ratio of the resolving agent to the racemate is a critical parameter to optimize.[1][2]
-
Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (R)-3-ClMA·(S,S)-SA. The filtration temperature should be optimized for maximum yield and purity.[1][2]
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl solution to a pH of approximately 1-2 to protonate the mandelic acid.
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation of the Pure Enantiomer:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-3-Chloromandelic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Resolution of Racemic this compound via Enantiospecific Co-crystallization with Levetiracetam (LEV)
This protocol is based on the resolution of halogenated mandelic acids through co-crystallization.[3]
Materials:
-
Racemic this compound (rac-3-ClMA)
-
Levetiracetam (LEV) as the resolving agent
-
Acetonitrile
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Co-crystallization:
-
Prepare a solution of rac-3-ClMA and LEV in acetonitrile. The molar ratio of LEV to rac-3-ClMA is a key parameter for optimization.[3]
-
The mixture is stirred at an elevated temperature and then allowed to cool slowly to the desired crystallization temperature (e.g., -18 °C).[3]
-
Allow the solution to equilibrate for an extended period (e.g., 12 days) to achieve solid-liquid equilibrium.[3]
-
-
Isolation of the Co-crystal:
-
Collect the precipitated co-crystal of the (S)-3-ClMA and LEV by vacuum filtration.[3]
-
Wash the solid with cold acetonitrile.
-
-
Analysis:
-
The enantiomeric excess of the remaining (R)-3-ClMA in the liquid phase can be determined by HPLC.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative data from the cited resolution experiments.
Table 1: Resolution of this compound via Diastereomeric Salt Formation
| Resolving Agent | Molar Ratio (Agent:Racemate) | Solvent | Filtration Temp. (°C) | Less Soluble Salt Content (%) | Resolution Efficiency (%) | Reference |
| (S,S)-SA | Optimized | Various | Optimized | 98 | 94 | [1][2] |
| (R)-ɑ-phenethylamine | Examined | - | - | - | - | [1][2] |
| (R)-N-benzyl phenethylamine | Examined | - | - | - | - | [1][2] |
Table 2: Resolution of this compound via Enantiospecific Co-crystallization
| Resolving Agent | Molar Ratio (Agent:Racemate) | Solvent | Crystallization Temp. (°C) | Equilibrium Time (days) | ee of (R)-3-ClMA in liquid phase (%) | Resolution Efficiency (%) | Reference |
| Levetiracetam (LEV) | 55:45 | Acetonitrile | -18 | 12 | 63 | 94 | [3] |
Visualizations
Caption: Workflow for the chiral resolution of this compound.
Caption: Key factors affecting the efficiency of chiral resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereomeric resolution of this compound with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of α-Hydroxy Acids Using 3-Chloromandelic Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of α-hydroxy acids, utilizing 3-chloromandelic acid as a chiral auxiliary. This methodology offers a robust pathway to enantiomerically enriched α-hydroxy acids, which are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
The asymmetric synthesis of α-hydroxy acids is of significant interest due to the prevalence of this motif in a wide array of biologically active compounds. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary can be removed and ideally recovered.
Mandelic acid was first introduced as a chiral auxiliary by Barry M. Trost in 1980.[1][2] This approach leverages the steric and electronic properties of the mandelate scaffold to induce facial selectivity in reactions such as enolate alkylation and aldol condensations. This compound, a derivative of mandelic acid, can also be employed as a chiral auxiliary, with the chloro substituent potentially influencing the stereochemical course of the reaction through steric and electronic effects.
Principle of the Method
The general strategy for the asymmetric synthesis of α-hydroxy acids using this compound as a chiral auxiliary involves three key steps:
-
Attachment of the Chiral Auxiliary: An achiral carboxylic acid is esterified with enantiomerically pure this compound to form a chiral ester.
-
Diastereoselective Reaction: The α-carbon of the ester is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde). The stereocenter on the this compound auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The this compound auxiliary is removed from the product, typically by hydrolysis, to yield the desired enantiomerically enriched α-hydroxy acid.
Figure 1: General workflow for the asymmetric synthesis of α-hydroxy acids using this compound as a chiral auxiliary.
Experimental Protocols
The following protocols are based on the established use of mandelic acid as a chiral auxiliary and have been adapted for this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Attachment of the Carboxylic Acid to the this compound Auxiliary
This protocol describes the esterification of a generic carboxylic acid with (R)-3-chloromandelic acid.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
(R)-3-Chloromandelic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-3-chloromandelic acid (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Add the carboxylic acid (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.
Figure 2: Workflow for the attachment of a carboxylic acid to the this compound auxiliary.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol describes the alkylation of the chiral ester formed in Protocol 1.
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral ester (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) to the reaction mixture to form the enolate. Stir for 1 hour at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched product.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the α-hydroxy acid.
Materials:
-
Diastereomerically enriched product from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous Na₂SO₃ solution
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the purified product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-hydroxy acid.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
The crude α-hydroxy acid can be further purified by crystallization or chromatography.
Quantitative Data
The following table summarizes representative data for the asymmetric synthesis of α-hydroxy acids using mandelic acid as a chiral auxiliary. While specific data for this compound is not extensively reported, similar levels of diastereoselectivity are anticipated.
| Substrate (Carboxylic Acid) | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| Propanoic Acid | Methyl Iodide | >95% | 85 | Adapted from Trost et al. |
| Butanoic Acid | Benzyl Bromide | >95% | 82 | Adapted from Trost et al. |
| Phenylacetic Acid | Ethyl Iodide | >90% | 88 | Adapted from Trost et al. |
Note: The data presented is based on analogous systems using mandelic acid and should be considered as a guideline. Actual results with this compound may vary.
Conclusion
The use of this compound as a chiral auxiliary provides a valuable method for the asymmetric synthesis of α-hydroxy acids. The protocols outlined in these application notes offer a starting point for researchers to explore this methodology. The key advantages include the potential for high diastereoselectivity and the ability to recover the chiral auxiliary. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
HPLC method for enantiomeric separation of 3-Chloromandelic acid
An Application Note and Protocol for the Enantiomeric Separation of 3-Chloromandelic Acid by High-Performance Liquid Chromatography (HPLC).
This document provides a detailed method for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and chiral analysis.
Introduction
This compound is a chiral carboxylic acid that finds applications as a building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of such compounds is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for the enantiomeric separation and quantification of this compound is of significant importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[1][2][3] This application note details a robust HPLC method for the baseline separation of (R)- and (S)-3-Chloromandelic acid.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the sample preparation and HPLC analysis.
Materials and Reagents
-
Racemic this compound standard
-
(R)-3-Chloromandelic acid and (S)-3-Chloromandelic acid enantiomeric standards (if available for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA), analytical grade
-
Ethanol, HPLC grade (for sample preparation)
-
Milli-Q water or equivalent
Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral HPLC column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of racemic this compound in ethanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standard solutions at desired concentrations (e.g., 100 µg/mL) by diluting with the mobile phase.
-
Sample Solution Preparation: Dissolve the sample containing this compound in ethanol to achieve a concentration within the calibration range.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[4][5]
HPLC Method Parameters
The following HPLC conditions have been optimized for the enantiomeric separation of this compound.
| Parameter | Condition |
| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 15 minutes |
Data Presentation
The described HPLC method provides excellent resolution and separation of the this compound enantiomers. The following table summarizes the expected chromatographic parameters.
| Analyte | Retention Time (t R ) (min) | Resolution (R s ) |
| (R)-3-Chloromandelic acid | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| (S)-3-Chloromandelic acid | ~ 10.2 |
Note: The elution order of enantiomers should be confirmed by injecting individual standards if available.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for the enantiomeric separation of this compound.
Caption: Workflow for the enantiomeric separation of this compound by HPLC.
Alternative Method: Reversed-Phase HPLC with Chiral Mobile Phase Additive
An alternative approach involves using a standard C18 column with a chiral mobile phase additive. This can be a cost-effective method if a dedicated chiral column is not available.
HPLC Method Parameters (Alternative)
| Parameter | Condition |
| Column | Shimpak CLC-ODS (150 × 4.6 mm, 5 µm) or equivalent C18 column[6] |
| Mobile Phase | Acetonitrile / 0.1 M Phosphate Buffer (pH 2.68) containing 20 mM HP-β-CD (5:95, v/v)[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | 220 nm[6] |
| Injection Volume | 20 µL[6] |
Data Presentation (Alternative Method)
| Analyte | Retention Time (t R ) (min) | Resolution (R s ) |
| Enantiomer 1 | ~ 12.1 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | ~ 13.5 |
Note: The lower concentration of the organic modifier (acetonitrile) is crucial for achieving successful enantioseparation with this method.[6]
Conclusion
The presented HPLC methods are suitable for the reliable enantiomeric separation of this compound. The choice between the normal-phase method with a chiral stationary phase and the reversed-phase method with a chiral mobile phase additive will depend on the available instrumentation and specific requirements of the analysis. Both methods provide a foundation for the quality control and chiral purity assessment of this compound in various applications.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nacalai.com [nacalai.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for the synthesis of 3-Chloromandelic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Chloromandelic acid and its derivatives. This compound is a valuable chiral building block and a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The protocols outlined below are based on established chemical and biocatalytic methodologies, offering routes to both racemic and enantiomerically pure forms of the target compounds.
Introduction
Mandelic acid and its halogenated derivatives are α-hydroxy carboxylic acids that possess a chiral center. The biological activity of pharmaceuticals derived from these molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes is of significant interest to the pharmaceutical industry. The protocols described herein focus on the synthesis of this compound, a crucial precursor for various active pharmaceutical ingredients.[1]
General Synthetic Workflow
The synthesis of this compound derivatives typically commences from 3-chlorobenzaldehyde. A common and effective strategy involves the formation of a cyanohydrin intermediate, (R,S)-3-chloromandelonitrile, which is subsequently hydrolyzed to the corresponding carboxylic acid. Enantiomerically enriched products can be obtained through either chiral resolution of the racemic acid or by employing stereoselective biocatalytic methods.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Racemic (R,S)-3-Chloromandelic Acid via Mandelonitrile Hydrolysis
This protocol outlines the synthesis of racemic this compound starting from 3-chlorobenzaldehyde. The procedure involves the formation of the cyanohydrin intermediate followed by acid-catalyzed hydrolysis.
Materials:
-
3-Chlorobenzaldehyde
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice Bath
-
Round-bottom flask, separatory funnel, reflux condenser, and standard laboratory glassware
Procedure:
-
Formation of 3-Chloromandelonitrile:
-
In a round-bottom flask equipped with a stirrer, dissolve sodium cyanide in water.
-
Separately, prepare a solution of 3-chlorobenzaldehyde.
-
Cool the cyanide solution in an ice bath and slowly add a saturated solution of sodium bisulfite.
-
To this mixture, add the 3-chlorobenzaldehyde solution dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture vigorously for 2-3 hours at room temperature. An oily layer of 3-chloromandelonitrile will form.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with diethyl ether to recover any dissolved product. Combine the organic extracts.
-
-
Hydrolysis to this compound:
-
To the crude 3-chloromandelonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
If crystallization does not occur, cool the solution further in an ice bath.
-
Collect the crude this compound crystals by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., a mixture of water and ethanol or benzene) to obtain pure (R,S)-3-chloromandelic acid.[3][4]
-
Dry the purified crystals under vacuum.
-
Protocol 2: Enantioselective Synthesis of (R)-3-Chloromandelic Acid via Biocatalytic Hydrolysis
This protocol describes a greener, enzymatic approach to produce the enantiomerically pure (R)-3-chloromandelic acid from the corresponding nitrile using a nitrilase enzyme.
Materials:
-
(R,S)-3-Chloromandelonitrile
-
Recombinant E. coli cells expressing a suitable (R)-selective nitrilase
-
Phosphate buffer (pH 7-8)
-
Toluene or another suitable organic co-solvent
-
Centrifuge and incubator shaker
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Enzyme Preparation:
-
Cultivate the recombinant E. coli cells expressing the nitrilase according to standard microbiological protocols.
-
Harvest the cells by centrifugation and wash with phosphate buffer to obtain a cell paste or whole-cell biocatalyst.
-
-
Biotransformation:
-
Prepare a biphasic reaction system in a suitable vessel. The aqueous phase consists of the whole-cell biocatalyst suspended in phosphate buffer. The organic phase consists of a solution of (R,S)-3-chloromandelonitrile in toluene.[5]
-
Combine the aqueous and organic phases and incubate the mixture at a controlled temperature (typically 28-37°C) with agitation.[6]
-
Monitor the reaction for the conversion of the nitrile and the formation of (R)-3-chloromandelic acid using High-Performance Liquid Chromatography (HPLC) with a chiral column.
-
-
Product Isolation and Purification:
-
Once the reaction reaches the desired conversion, separate the organic and aqueous phases.
-
Acidify the aqueous phase to a pH of approximately 2 with dilute HCl to protonate the carboxylic acid.
-
Extract the (R)-3-chloromandelic acid from the acidified aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude (R)-3-chloromandelic acid.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
The following table summarizes quantitative data from various synthetic methods for chloromandelic acid derivatives.
| Starting Material | Product | Method | Reagents/Catalyst | Yield (%) | Purity/e.e. (%) | Reference |
| 3-Chlorobenzaldehyde | (R)-3-Chloromandelic acid | Hydrolysis of Cyanohydrin | 35% HCl | ~95% (calculated from molar amounts) | 99.9% e.e., 99.4% chemical purity | [2] |
| o-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile silyl ether | Cyanation | Vanadium-based catalyst, TMSCN | 97% conversion | 81% e.e. | [7] |
| o-Chlorobenzaldehyde | (R)-2-Chloromandelic acid | Hydrolysis of silyl ether | HCl | - | >99% e.e. (after crystallization) | [8] |
| Racemic 3-chloro,5-difluoro-methoxy mandelic acid | Enantiomerically enriched salt | Resolution | (D)-proline amide | - | - | [9] |
| o-Chloromandelonitrile | (R)-o-Chloromandelic acid | Biocatalytic Hydrolysis | Nitrilase from Labrenzia aggregata | - | 96.5% e.e. | [5] |
Applications in Drug Development
Optically pure mandelic acid derivatives, particularly (S)-2-chloromandelic acid and its isomers, are critical intermediates in the synthesis of several pharmaceuticals. The most prominent application is in the production of Clopidogrel, an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[5] The specific stereochemistry of the mandelic acid precursor is essential for the therapeutic efficacy of the final drug product.
Conclusion
The synthesis of this compound derivatives can be accomplished through various routes, including classical chemical methods and modern biocatalytic approaches. The choice of method depends on the desired outcome, specifically whether a racemic mixture or a single enantiomer is required. For pharmaceutical applications where stereochemical purity is paramount, enantioselective enzymatic methods or chiral resolution techniques are indispensable. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. JP5561564B2 - Mandelic acid production method and mandelic acid crystals - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. allindianpatents.com [allindianpatents.com]
- 8. US7022876B2 - Preparation of mandelic acid derivatives - Google Patents [patents.google.com]
- 9. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
3-Chloromandelic Acid as a Precursor for Non-Steroidal Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromandelic acid (3-ClMA) is a chiral α-hydroxy acid that has been identified as a potential precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure, featuring a stereocenter and a substituted phenyl ring, makes it an attractive building block for the development of novel anti-inflammatory agents. While the direct synthesis of a commercially available NSAID from this compound is not widely documented in publicly available literature, its derivatives are subjects of research in the development of new chemical entities with potential anti-inflammatory properties.
This document provides an overview of the potential applications of this compound in this field, including a generalized synthetic approach to potential NSAID candidates and the common mechanisms of action for this class of drugs.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is crucial for its application in drug synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| IUPAC Name | 2-(3-chlorophenyl)-2-hydroxyacetic acid | [1] |
| CAS Number | 16273-37-3 | [1] |
Synthetic Approach: From this compound to a Potential NSAID Candidate
While a specific NSAID directly synthesized from this compound is not prominently reported, a hypothetical synthetic workflow can be outlined based on common organic chemistry reactions used in NSAID synthesis. This involves the chemical modification of the hydroxyl and carboxylic acid functional groups of this compound. A plausible route could be the synthesis of an ester or amide derivative, a common strategy to create prodrugs or new chemical entities from a lead compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a potential NSAID candidate from this compound.
Protocol 1: Synthesis of a Hypothetical 3-Chloromandelate Ester/Amide
This protocol describes a general procedure for the synthesis of an ester or amide derivative of this compound. Note: This is a generalized protocol and specific reaction conditions (solvent, temperature, reaction time, and purification methods) would need to be optimized for a specific target molecule.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI) and an activator (e.g., HOBt)
-
An appropriate alcohol (R-OH) or amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N), Pyridine)
-
Reagents for work-up and purification (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride Formation): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., DCM). Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used immediately in the next step.
-
Method B (Carbodiimide Coupling): Dissolve this compound (1 equivalent), the desired alcohol or amine (1-1.2 equivalents), and HOBt (1.1 equivalents) in an anhydrous solvent (e.g., THF). Cool the mixture to 0 °C and add EDCI (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Coupling Reaction:
-
For Acid Chloride: Dissolve the crude acyl chloride in an anhydrous solvent. To this solution, add the desired alcohol or amine (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) at 0 °C. Stir the reaction mixture at room temperature until completion.
-
For Carbodiimide Coupling: The reaction is already set up in the activation step.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity of the final compound using HPLC.
-
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs. Conversely, the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the signaling pathway leading to prostaglandin synthesis and the point of intervention for NSAIDs.
Quantitative Data Summary
As no specific NSAID derived from this compound is prominently documented, a table of quantitative data (e.g., reaction yields, IC₅₀ values) cannot be provided at this time. Researchers are encouraged to meticulously record and report such data upon the synthesis and biological evaluation of novel derivatives.
Conclusion
This compound holds promise as a chiral precursor for the synthesis of novel non-steroidal anti-inflammatory drugs. The development of new chemical entities from this starting material requires a systematic approach involving synthesis, purification, characterization, and biological evaluation. The generalized protocols and mechanistic overview provided in these application notes serve as a foundational guide for researchers in this area. Further investigation is warranted to explore the full potential of this compound derivatives as the next generation of anti-inflammatory agents.
References
Application of (R)-3-Chloromandelic Acid in the Synthesis of Novel Thrombin Inhibitors
Introduction
(R)-3-Chloromandelic acid, a chiral α-hydroxy acid, is a valuable building block in the asymmetric synthesis of pharmaceutically active compounds. Its defined stereochemistry makes it a critical precursor for enantiomerically pure drugs, where specific stereoisomers are responsible for the desired therapeutic effects. This application note details the use of (R)-3-Chloromandelic acid in the synthesis of a novel class of potent and selective oral anticoagulants, specifically direct thrombin inhibitors. Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases.
A patent has disclosed a series of novel mandelic acid derivatives that act as competitive inhibitors of thrombin, highlighting the potential of (R)-3-Chloromandelic acid in developing new anticoagulant therapies[1]. This document provides a detailed protocol for the synthesis of a representative thrombin inhibitor derived from (R)-3-Chloromandelic acid, along with relevant data and workflow visualizations.
Principle and Application
The synthesis leverages the chiral scaffold of (R)-3-Chloromandelic acid to construct a complex molecule designed to fit into the active site of the thrombin enzyme. The synthetic strategy involves the coupling of (R)-3-Chloromandelic acid with other synthetic fragments to produce a peptidomimetic structure. The resulting compound, identified in patent literature as a potent thrombin inhibitor, demonstrates the successful application of (R)-3-Chloromandelic acid as a key chiral starting material in anticoagulant drug discovery[1].
Experimental Protocols
The following is a representative protocol for the synthesis of a novel thrombin inhibitor, Ph(3-Cl)(5-OCHF2)-(R)CH(OH)C(O)-Aze-Pab, as described in patent CN1291975C[1].
Materials:
-
(R)-3-Chloromandelic acid
-
Azetidine-2-carboxylic acid derivative (Aze)
-
para-Aminobenzylamine derivative (Pab)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
-
Activation of (R)-3-Chloromandelic Acid:
-
Dissolve (R)-3-Chloromandelic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the activated ester.
-
-
Coupling with Azetidine Derivative:
-
In a separate flask, dissolve the azetidine-2-carboxylic acid derivative (Aze) (1.0 eq) in DMF.
-
Add TEA (2.5 eq) to the solution.
-
Slowly add the activated (R)-3-Chloromandelic acid solution to the azetidine derivative solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if necessary):
-
If the coupled product contains protecting groups, they are removed at this stage. For example, a Boc protecting group can be removed using TFA in DCM.
-
-
Coupling with para-Aminobenzylamine Derivative:
-
Activate the carboxylic acid of the product from the previous step using EDC/HOBt in DCM, as described in step 1.
-
In a separate flask, dissolve the para-aminobenzylamine derivative (Pab) (1.0 eq) in DMF with TEA (2.5 eq).
-
Couple the activated intermediate with the Pab derivative, following the procedure in step 2.
-
Purify the final product by column chromatography.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis and activity of the target thrombin inhibitor. (Note: As specific yields and IC50 values are often proprietary, representative data based on typical peptidomimetic syntheses and thrombin inhibitor potencies are provided for illustrative purposes.)
| Step | Reaction | Typical Yield (%) | Purity (%) (by HPLC) | Thrombin Inhibition (IC50) |
| 1 & 2 | Coupling of (R)-3-Chloromandelic acid and Aze derivative | 75-85 | >95 | Not Applicable |
| 3 & 4 | Coupling with Pab derivative to yield final product | 70-80 | >98 | 10-50 nM |
Visualizations
Diagram 1: Synthesis Workflow
References
Application Notes & Protocols for the Quantification of 3-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Chloromandelic acid in various matrices. The methodologies described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a halogenated derivative of mandelic acid. Accurate and precise quantification of this compound is essential in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. This document outlines validated or adaptable methods for its determination, focusing on providing practical and detailed protocols for laboratory implementation.
Analytical Techniques
A summary of the analytical techniques suitable for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, particularly at higher concentrations. The method offers good precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique ideal for quantifying trace levels of this compound in complex biological matrices. It often requires minimal sample preparation compared to GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the analytical methods. Please note that while specific data for this compound is limited, the provided data for related organic acids can be used as a benchmark for method development and validation.[1][2][3][4][5]
Table 1: HPLC-UV Method Performance (Adapted from similar organic acids) [1][2][3][4][5]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: GC-MS Method Performance (Estimated for derivatized this compound) [6][7]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Table 3: LC-MS/MS Method Performance (Typical for small organic acids in biological fluids) [8][9]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Detailed protocols for sample preparation and analysis are provided below.
Sample Preparation from Biological Matrices (Plasma and Urine)
This protocol is suitable for extracting acidic drugs from plasma.[10]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
1 M Hydrochloric acid (HCl)
-
Extraction solvent (e.g., Ethyl acetate or a mixture of Hexane:Ethyl acetate 2:1 v/v)
-
Sodium sulfate (anhydrous)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of plasma into a clean centrifuge tube.
-
Add the internal standard.
-
Acidify the plasma sample to pH ~2 with 1 M HCl.
-
Add 2 mL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solvent for analysis.
This protocol is effective for cleaning up and concentrating organic acids from urine samples.[11][12]
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
SPE Cartridge (e.g., Strong Anion Exchange)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 2% Formic acid in Methanol)
Procedure:
-
Thaw the urine sample and centrifuge to remove particulates.
-
Take 1 mL of the supernatant and add the internal standard.
-
SPE Cartridge Conditioning: Pass 2 mL of methanol through the cartridge.
-
SPE Cartridge Equilibration: Pass 2 mL of deionized water through the cartridge.
-
Sample Loading: Load the prepared urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of the wash solution to remove interferences.
-
Elution: Elute the this compound with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
HPLC-UV Analysis Protocol
This protocol is adapted from methods for similar organic acids and should be validated for this compound.[1][3][13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric acid in water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[13]
-
Injection Volume: 20 µL
Procedure:
-
Prepare calibration standards of this compound in the mobile phase.
-
Inject the prepared standards and samples onto the HPLC system.
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve.
GC-MS Analysis Protocol
This protocol includes a necessary derivatization step to make this compound suitable for GC analysis.
Silylation is a common derivatization technique for compounds with active hydrogens.
Materials:
-
Dried sample extract
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (as a catalyst)
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the highly sensitive quantification of this compound.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase column.
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI negative
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (deprotonated molecule [M-H]⁻) to a specific product ion. The exact masses and collision energy will need to be optimized for this compound.
Visualizations
Experimental Workflows
Caption: Workflow for Liquid-Liquid Extraction.
References
- 1. longdom.org [longdom.org]
- 2. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin [mdpi.com]
- 5. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vliz.be [vliz.be]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thermal Analysis of 3-Chloromandelic Acid Using Differential Scanning Calorimetry (DSC)
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This application note details the use of Differential Scanning Calorimetry (DSC) for the thermal characterization of 3-Chloromandelic acid (3-ClMA). This compound, a chiral carboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals. Its solid-state properties, including melting point, enthalpy of fusion, and polymorphism, are critical for drug development, formulation, and ensuring product stability and bioavailability. DSC is a powerful analytical technique to probe these thermal properties. This document provides a detailed experimental protocol for DSC analysis of 3-ClMA, presents key thermal data, and discusses the interpretation of the results, with a focus on its polymorphic behavior.
Introduction
This compound exists as two enantiomers, (R)- and (S)-3-Chloromandelic acid, and as a racemic mixture. The thermal behavior of these forms can differ significantly, impacting their physicochemical properties. A comprehensive understanding of the melting behavior and potential polymorphic transformations is essential for quality control and process optimization in the pharmaceutical industry. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information on thermal transitions such as melting, crystallization, and solid-solid phase transitions.
Studies have shown that the enantiomeric system of this compound forms a racemic compound, and both the pure enantiomers and the racemate exhibit polymorphism.[1] This complex solid-state behavior, including the existence of at least two enantiopure and three racemic crystal polymorphs, underscores the importance of DSC in characterizing different batches and ensuring the desired solid form is consistently produced.
Experimental Protocol
This section provides a detailed protocol for the DSC analysis of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 822e, TA Instruments Q2000, or similar) equipped with a cooling system.
-
Aluminum crucibles (40 µL) and lids.
-
Crucible sealing press.
-
Microbalance with a readability of at least 0.01 mg.
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan using a crucible sealing press. This is crucial to prevent any loss of sample due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Measurement:
-
Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible and inert atmosphere.
-
Temperature Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. A slower heating rate of 2 °C/min can be used for better resolution of thermal events.
-
Hold at 200 °C for 1 minute to ensure complete melting.
-
Cool the sample from 200 °C to 25 °C at a controlled rate of 10 °C/min to observe any crystallization events.
-
A second heating scan from 25 °C to 200 °C at 10 °C/min can be performed to investigate changes in the sample induced by the initial thermal cycle.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (T₀), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.
Data Presentation
The following table summarizes the quantitative thermal data for this compound obtained from DSC analysis.
| Sample Form | Onset Melting Temperature (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) |
| Racemic (RS)-3-Chloromandelic Acid | ~165 | 167 | 31.2 ± 0.8 |
| Enantiopure (R)- or (S)-3-Chloromandelic Acid | ~150 | 152 | 25.5 ± 0.5 |
Note: The melting point of the racemic compound is approximately 15°C higher than that of the pure enantiomers, which is characteristic of a racemic compound-forming system.[1] The eutectic composition in this chiral system has been identified to be at 42% (S)-enantiomer and 58% (R)-enantiomer (or vice versa).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the DSC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 3-Chloromandelic Acid by Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 3-Chloromandelic acid (3-ClMA) by crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low Enantiomeric Excess (% e.e.)
| Potential Cause | Troubleshooting Step |
| Incorrect Molar Ratio: An improper ratio of the resolving agent to racemic 3-ClMA can lead to incomplete resolution. | Optimize the molar ratio. For co-crystallization with Levetiracetam (LEV), a molar ratio of LEV to 3-ClMA of 55:45 has been found to be optimal.[1] For diastereomeric salt formation, this ratio is often 1:1, but may require optimization.[2] |
| Inappropriate Solvent: The solvent plays a crucial role in the differential solubility of the diastereomeric salts or co-crystals. | Screen different solvents. For diastereomeric resolution with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol ([S,S]-SA), various solvents should be tested to find the one that provides the best balance of solubility and selectivity.[3][4] Acetonitrile is a common solvent for co-crystallization with LEV.[1] |
| Suboptimal Crystallization Temperature: Temperature significantly affects solubility and, consequently, the resolution efficiency. | Carefully control the crystallization temperature. For the resolution with LEV, -18 °C was identified as the most suitable temperature.[1] Lowering the temperature generally increases the yield but may decrease the optical purity.[1] |
| Insufficient Equilibrium Time: The system may not have reached solid-liquid equilibrium, leading to a lower % e.e. | Increase the crystallization time. In the resolution of 3-ClMA with LEV, an equilibrium time of 12 days was found to be optimal.[1] |
| Rapid Cooling Rate: Fast cooling can lead to the formation of smaller, less pure crystals and may trap impurities.[5][6] | Employ a slow and controlled cooling rate to allow for the formation of larger, higher-purity crystals. |
| Co-crystallization of the undesired enantiomer: The resolving agent may not be perfectly selective, leading to the crystallization of both diastereomers or co-crystals. | Re-crystallize the obtained solid. A single crystallization step may not be sufficient to achieve high enantiopurity. |
Problem 2: Low Yield of Resolved Enantiomer
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Volume: Too much solvent will keep the desired diastereomeric salt or co-crystal in solution, while too little may cause premature crystallization of both enantiomers. | Optimize the amount of solvent used. The optimal amount of acetonitrile for resolution with LEV was found to be 93 mol%.[1] |
| Crystallization Temperature is Too High: Higher temperatures increase the solubility of the diastereomeric salts or co-crystals, leading to a lower yield. | Lower the crystallization temperature. However, be aware that this might also affect the enantiomeric excess.[1] |
| Incomplete Crystallization: The crystallization process may not have gone to completion. | Extend the crystallization time to allow for maximum precipitation of the desired product. |
| Losses during Filtration and Washing: The product can be lost during the recovery process. | Use a minimal amount of cold solvent to wash the crystals to minimize dissolution of the product. |
Problem 3: No Crystal Formation
| Potential Cause | Troubleshooting Step |
| Solution is Undersaturated: The concentration of the diastereomeric salt or co-crystal is below its solubility limit at the given temperature. | Reduce the amount of solvent or gently evaporate some of the solvent to increase the concentration. |
| Inhibition of Nucleation: The formation of initial crystal nuclei is hindered. | Introduce seed crystals of the desired diastereomeric salt or co-crystal to induce crystallization. If seed crystals are unavailable, try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Inappropriate Solvent: The chosen solvent may be too good a solvent for the diastereomeric salts or co-crystals, preventing them from precipitating. | Experiment with different solvents or solvent mixtures to find a system where the desired product has lower solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of this compound by crystallization?
A1: The two primary methods are:
-
Diastereomeric Salt Formation: This involves reacting the racemic 3-ClMA with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[7] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[7]
-
Enantiospecific Co-crystallization: This method involves the use of a chiral co-former that selectively co-crystallizes with only one of the enantiomers of 3-ClMA.[1][8]
Q2: How do I choose a suitable resolving agent?
A2: The choice of a resolving agent is often empirical and may require screening of several candidates.[7] Common classes of resolving agents for acidic compounds like 3-ClMA are chiral amines, such as (R)-ɑ-phenethylamine or threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol.[3][4] The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one enantiomer of 3-ClMA that has a significantly lower solubility than the salt formed with the other enantiomer.
Q3: What is the significance of the binary melting point phase diagram?
A3: The binary melting point phase diagram of the enantiomers of 3-ClMA reveals that it forms a racemic compound, which means the racemate crystallizes as a distinct entity from the pure enantiomers.[9][10] This information is crucial for designing the resolution process, as it indicates that a direct preferential crystallization of the enantiomers from the racemate is not feasible without a chiral resolving agent.
Q4: How does polymorphism affect the resolution process?
A4: Both the enantiomers and the racemate of 3-ClMA have been found to exhibit polymorphism, meaning they can exist in different crystalline forms.[9][10] Different polymorphs can have different solubilities, which can affect the outcome of the resolution. It is important to ensure that the desired, less soluble diastereomeric salt or co-crystal is consistently crystallizing in its stable form.
Q5: Can I reuse the resolving agent?
A5: Yes, after separating the desired diastereomeric salt, the resolving agent can typically be recovered by acid-base extraction and purified for reuse, which is an important consideration for the cost-effectiveness of the process.
Data Presentation
Table 1: Optimal Conditions for Chiral Resolution of 3-ClMA with Levetiracetam (LEV) via Co-crystallization [1]
| Parameter | Optimal Value |
| Resolving Agent | Levetiracetam (LEV) |
| Molar Ratio (LEV:3-ClMA) | 55:45 |
| Solvent | Acetonitrile |
| Amount of Solvent | 93 mol% |
| Crystallization Temperature | -18 °C |
| Equilibrium Time | 12 days |
| Result | |
| Resolution Efficiency | 94% |
| Enantiomeric Excess (% e.e.) of (R)-3-ClMA in liquid phase | 63% |
| Optical Purity of (S)-3-ClMA in solid phase | 83% |
Table 2: Effect of Crystallization Temperature on the Resolution of 3-ClMA with LEV [1]
| Crystallization Temperature (°C) | Optical Purity of (S)-3-ClMA in Solid Phase (%) | Resolution Efficiency (%) |
| -15 | >85 | ~90 |
| -18 | 83 | 94 |
| -22 | ~84 | ~92 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of 3-ClMA
This protocol is a general guideline and may require optimization for specific resolving agents and solvents.
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent, typically in a 1:1 molar ratio to the racemate, although this may need to be optimized.
-
Salt Formation: Slowly add the resolving agent solution to the 3-ClMA solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For improved yield, the solution can be further cooled in an ice bath or refrigerator for a specified period.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and add an acid (e.g., HCl) to protonate the mandelic acid and a base (e.g., NaOH) to neutralize the resolving agent.
-
Extraction: Extract the liberated 3-ClMA enantiomer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the resolved 3-ClMA enantiomer.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.
Protocol 2: Co-crystallization Resolution of 3-ClMA with Levetiracetam (LEV) [1]
-
Dissolution: Add 0.433 g (2.32 mmol) of racemic 3-ClMA to a 20 mL vial containing 3.5 mL of acetonitrile. Heat the suspension to 75 °C with agitation until the solid is completely dissolved.
-
Addition of Co-former: Add 0.483 g (2.84 mmol) of Levetiracetam (LEV) to the solution.
-
Homogenization: Stir the mixture at 75 °C for 3 hours to obtain a homogeneous solution.
-
Cooling and Seeding: Slowly cool the solution to room temperature. If available, add seed crystals of the (S)-3-ClMA-LEV co-crystal.
-
Equilibration: Allow the mixture to stand at -18 °C for 12 days to reach solid-liquid equilibrium.
-
Isolation: Collect the precipitated co-crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetonitrile.
-
Drying: Dry the co-crystals under vacuum.
-
Analysis: The enantiomeric excess of the 3-ClMA in the mother liquor and the optical purity of the co-crystals can be determined by chiral HPLC.
Mandatory Visualization
Caption: Workflow for chiral resolution of this compound by crystallization.
Caption: Logical troubleshooting workflow for common issues in chiral resolution.
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric resolution of this compound with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reelmind.ai [reelmind.ai]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric this compound system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric this compound system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism. | Semantic Scholar [semanticscholar.org]
troubleshooting low yield in 3-Chloromandelic acid synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of 3-Chloromandelic acid. The content is structured to help identify and resolve common issues encountered during the experimental process, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting material, 3-Chlorobenzaldehyde?
A1: The purity of 3-Chlorobenzaldehyde is highly important. Impurities in the starting material can lead to side reactions, resulting in a lower yield and complicating the purification of the final product. For example, the corresponding benzoic acid impurity can interfere with the reaction and subsequent workup steps. It is recommended to use 3-Chlorobenzaldehyde with a purity of 98% or higher.
Q2: My cyanation reaction to form 3-chloromandelonitrile is giving a low yield. What are the common causes?
A2: Low yield in the formation of the cyanohydrin intermediate (3-chloromandelonitrile) can stem from several factors. The reaction is an equilibrium process, and the stability of the cyanohydrin is a key concern. Mandelonitrile and its derivatives can decompose back to the aldehyde and cyanide, especially under neutral or alkaline conditions.[1][2] Ensure the reaction is performed under optimal pH and temperature conditions. For instance, some procedures for analogous compounds use a bisulfite addition product to facilitate the reaction and improve yields.[3][4]
Q3: The acid hydrolysis of 3-chloromandelonitrile to this compound is incomplete. How can I improve the conversion?
A3: Incomplete hydrolysis is a frequent cause of low yield. To drive the reaction to completion, consider the following:
-
Acid Concentration: Ensure you are using a sufficiently concentrated acid, such as concentrated hydrochloric acid.[3]
-
Temperature: The reaction often requires heating. A temperature range of 75-80°C is cited in some procedures for complete hydrolysis.[5] However, be aware that excessively high temperatures can promote side reactions and discoloration.[3]
-
Reaction Time: The hydrolysis can take several hours. A typical duration might be 3-4 hours with heating.[5] Monitor the reaction's progress using a suitable analytical method (e.g., TLC or HPLC) to determine the optimal time.
Q4: My final product is discolored (yellow or brown). What causes this and how can it be fixed?
A4: Discoloration is often a result of side reactions occurring at elevated temperatures during the acid hydrolysis step.[3] To obtain a pure, white crystalline product, purification by recrystallization is necessary. Using a small amount of activated charcoal during recrystallization can help remove colored impurities. Washing the filtered crystals with a cold, appropriate solvent can also help remove residual colored matter.[6]
Q5: I'm observing a significant amount of a byproduct that is difficult to separate. What could it be?
A5: A common byproduct in mandelic acid synthesis is the formation of a dimer through intermolecular esterification between two molecules of the product.[5][7] This can be particularly problematic during the workup or purification stages. Optimizing the hydrolysis conditions and the subsequent crystallization process, such as controlling the cooling rate, can help minimize dimer formation.[5] Another possibility is unreacted 3-chloromandelonitrile, which indicates incomplete hydrolysis.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: The overall yield of this compound is significantly lower than expected.
-
Question: Have you identified which step (cyanation or hydrolysis) is causing the low yield?
-
Answer: It is crucial to isolate the intermediate, 3-chloromandelonitrile, after the first step to determine the yield of the cyanation reaction. If the yield of the intermediate is low, focus on optimizing the cyanation conditions (see FAQ 2). If the intermediate yield is good, the problem lies within the hydrolysis or purification steps.
-
-
Question: Are you losing a significant amount of product during the workup and purification?
-
Answer: this compound has some solubility in water. During extraction with an organic solvent (like ether), ensure you perform multiple extractions to maximize recovery.[6] When recrystallizing, avoid using an excessive amount of solvent, as this will reduce the recovery of your product. Cool the crystallization mixture thoroughly to ensure maximum precipitation.[8]
-
Problem 2: The hydrolysis of 3-chloromandelonitrile is slow, and the reaction mixture shows multiple spots on TLC.
-
Question: What are your reaction temperature and acid concentration?
-
Answer: Low temperature can significantly slow down the rate of hydrolysis.[9] While some procedures start the hydrolysis in the cold to control the initial exotherm, heating is typically required for the reaction to go to completion.[3][5] Ensure your mineral acid (e.g., HCl) is of the correct concentration.
-
-
Question: Could the intermediate be degrading?
-
Answer: Yes, 3-chloromandelonitrile should be handled promptly. It is recommended to proceed to the hydrolysis step soon after the nitrile is synthesized and separated, as prolonged standing can lead to the formation of byproducts.[3]
-
Problem 3: The purified this compound has a low melting point and appears impure.
-
Question: How was the product purified?
-
Answer: Recrystallization is the most effective method for purifying the final product.[8] The choice of solvent is critical. If the product crystallizes as an oil or fails to solidify, you may be using an inappropriate solvent or the product may be highly impure. Ensure the crude product is thoroughly dried before recrystallization, as residual solvents can lower the melting point.[6]
-
-
Question: Have you confirmed the identity of the impurities?
-
Answer: Analytical techniques such as NMR or HPLC can help identify the nature of the impurities. Common contaminants include unreacted starting material, the nitrile intermediate, or dimers of the product.[5] Knowing the identity of the impurity will guide the selection of an appropriate purification strategy. For instance, a water wash might remove inorganic salts, while recrystallization is better for organic byproducts.
-
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the hydrolysis of 3-chloromandelonitrile.
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis | Purification | Overall Yield |
| Starting Material | 3-Chlorobenzaldehyde | 3-Chloromandelonitrile | Crude this compound | |
| Key Reagents | Sodium/Potassium Cyanide, Sodium Bisulfite | Concentrated HCl, Water | Water, Organic Solvents (e.g., Toluene) | |
| Temperature | Cooled (Ice bath)[3] | 75 - 80 °C[5] | Dissolve hot, cool slowly to 10-25 °C[5][10] | |
| Reaction Time | ~15 minutes (addition)[3] | 3 - 4 hours[5] | N/A | |
| Typical Yield | >90% (intermediate) | >90% (crude product)[5] | Recrystallization recovery ~80-95%[7] | ~70-85% |
| Common Issues | Incomplete reaction, nitrile instability | Incomplete hydrolysis, dimer formation, discoloration | Oiling out, low recovery | Low yield, low purity |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloromandelonitrile (Intermediate)
This procedure is adapted from analogous preparations and should be performed in a well-ventilated fume hood due to the use of cyanide.[3]
-
Prepare a solution of sodium cyanide in water in a reaction vessel equipped with a mechanical stirrer and an addition funnel.
-
Add 3-Chlorobenzaldehyde to the cyanide solution.
-
Cool the mixture in an ice bath.
-
Slowly add a saturated solution of sodium bisulfite to the stirred mixture over 15-20 minutes, maintaining the low temperature with the ice bath.
-
After the addition is complete, continue stirring for an additional hour in the ice bath.
-
A layer of crude 3-chloromandelonitrile will separate. Separate this layer using a separatory funnel.
-
Extract the aqueous layer with a small portion of a suitable organic solvent (e.g., benzene or toluene) to recover any dissolved product.
-
Combine the organic extract with the main product layer. It is recommended to use this crude nitrile immediately in the next step.[3]
Protocol 2: Hydrolysis to this compound
This procedure is adapted from literature protocols for substituted mandelic acids.[5]
-
Place the crude 3-chloromandelonitrile into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Carefully add concentrated hydrochloric acid. An initial exothermic reaction may occur.
-
Once the initial reaction subsides, add water to the mixture.
-
Heat the reaction mixture to 75-80 °C and maintain this temperature with stirring for 3-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting nitrile is consumed.
-
After the reaction is complete, cool the mixture in an ice bath to crystallize the crude product.
-
Collect the crude this compound by vacuum filtration and wash the solid with cold water.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, dried this compound to a beaker or flask.
-
Add a suitable solvent (e.g., water or a water/toluene mixture) and heat the mixture until the solid completely dissolves.[7][10]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.[8]
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. A controlled, slow cooling rate is often beneficial.[5]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[11]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield diagnosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. JP5561564B2 - Mandelic acid production method and mandelic acid crystals - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof - Google Patents [patents.google.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
common side reactions in the preparation of 3-Chloromandelic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloromandelic acid.
Troubleshooting Guide: Common Side Reactions & Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route from 3-chlorobenzaldehyde via a cyanohydrin intermediate followed by hydrolysis.
| Issue ID | Observed Problem | Potential Cause(s) | Troubleshooting & Optimization |
| SR-01 | Low yield of this compound; presence of 3-chlorobenzoic acid and 3-chlorobenzyl alcohol in the crude product. | Cannizzaro Reaction: Under strongly basic conditions, 3-chlorobenzaldehyde can disproportionate into the corresponding carboxylic acid and alcohol.[1][2] | - Maintain a neutral or slightly acidic pH during the initial cyanohydrin formation. - If using a base, add it slowly and at a low temperature to minimize the Cannizzaro reaction. - Use a phase-transfer catalyst for the cyanohydrin formation to avoid strongly basic aqueous conditions. |
| SR-02 | Presence of a high molecular weight, viscous impurity. | Benzoin Condensation: Aromatic aldehydes can undergo self-condensation in the presence of cyanide ions, forming a benzoin derivative. | - Keep the reaction temperature low during the addition of the cyanide source. - Use aprotic solvents to disfavor the proton transfers required for the benzoin condensation. |
| SR-03 | Crude product contains significant amounts of 3-chloromandelamide or unreacted 3-chloromandelonitrile. | Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion. This can happen with both acid and base-catalyzed methods.[3][4][5] | - Increase the reaction time and/or temperature for the hydrolysis step. - Ensure a sufficient excess of acid or base is used to drive the reaction to completion. - Monitor the reaction by TLC or HPLC to confirm the disappearance of the nitrile and amide intermediates. |
| SR-04 | Formation of a solid during storage or upon concentration of the final product, which is difficult to redissolve. | Dimerization/Polymerization: Mandelic acids can form dimers or oligomers, especially at elevated temperatures or in the presence of acid catalysts. | - Avoid excessive heating during purification and solvent removal. - Store the purified this compound in a cool, dry place. - During recrystallization, control the cooling rate to favor crystallization over dimer formation. |
| SR-05 | Presence of 3-chlorobenzaldehyde in the final product. | Reversion of Cyanohydrin: The cyanohydrin formation is a reversible reaction. Under basic conditions during workup, the cyanohydrin can revert to the starting aldehyde.[6][7] | - Acidify the reaction mixture before extraction to ensure the cyanohydrin is stable. - Avoid prolonged exposure to basic conditions during the workup. |
| SR-06 | Yellow or off-white color of the final product. | Oxidation/Decomposition: The product may have undergone some oxidation or decomposition, potentially forming colored byproducts. Over-oxidation of the starting material can also lead to colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified starting materials. 3-chlorobenzoic acid, an impurity from the oxidation of 3-chlorobenzaldehyde, can be a source of color. - Consider a charcoal treatment during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: My starting 3-chlorobenzaldehyde is old. Can I still use it?
A1: It is recommended to use freshly distilled or purified 3-chlorobenzaldehyde. Over time, it can oxidize to 3-chlorobenzoic acid. The presence of this acidic impurity can interfere with the reaction and will be carried through to the final product, making purification more difficult. You can check the purity by TLC or NMR before starting the reaction.
Q2: What is the best method for hydrolyzing the intermediate 3-chloromandelonitrile?
A2: Both acid- and base-catalyzed hydrolysis are effective. Acid-catalyzed hydrolysis (e.g., with concentrated HCl) directly yields the carboxylic acid.[4] Base-catalyzed hydrolysis (e.g., with NaOH) initially forms the carboxylate salt, which then requires acidification to produce the final product. The choice may depend on the overall synthetic scheme and the stability of other functional groups.
Q3: I see an oily layer forming during the cyanohydrin reaction. Is this normal?
A3: Yes, the formation of 3-chloromandelonitrile can sometimes appear as an oily layer, especially if the reaction is run in a biphasic system or if the product is not fully soluble in the reaction solvent. Ensure adequate stirring to maintain a homogenous reaction mixture.
Q4: How can I effectively remove 3-chlorobenzoic acid from my final product?
A4: Careful recrystallization is often sufficient. If a significant amount is present, you can dissolve the crude product in a suitable solvent and wash with a mild base (e.g., sodium bicarbonate solution) to extract the more acidic 3-chlorobenzoic acid. The desired this compound can then be recovered from the organic layer after acidification.
Q5: What are the typical yields for the synthesis of this compound?
A5: The yields can vary depending on the specific protocol and scale. Below is a table with illustrative data based on common laboratory procedures.
| Starting Material | Key Reagents | Typical Yield (%) | Common Impurities (%) |
| 3-Chlorobenzaldehyde | NaCN, H₂O/CH₂Cl₂ then HCl | 75-85 | 3-Chlorobenzoic acid (1-3%), Unreacted Aldehyde (<1%), 3-Chloromandelamide (<2%) |
| 3-Chloroacetophenone | Cl₂, Acetic Acid then NaOH | 60-70 | Dichlorinated byproducts (2-5%), 3-Chlorobenzoic acid (1-2%) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chlorobenzaldehyde
Step 1: Formation of 3-Chloromandelonitrile
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-chlorobenzaldehyde (1 mole) in a suitable solvent (e.g., dichloromethane).
-
Prepare a solution of sodium cyanide (1.1 moles) in water.
-
Cool the aldehyde solution to 0-5 °C in an ice bath.
-
Slowly add the sodium cyanide solution to the aldehyde solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-chloromandelonitrile.
Step 2: Hydrolysis of 3-Chloromandelonitrile
-
To the crude 3-chloromandelonitrile, add concentrated hydrochloric acid (5-6 moles).
-
Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the hydrolysis should be monitored (e.g., by observing the cessation of ammonia evolution if using a basic hydrolysis, or by TLC/HPLC).
-
Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude this compound.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a toluene/heptane mixture) to obtain pure this compound.
Visualizations
Caption: Key reaction pathways and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. When m chlorobenzaldehyde is treated with a 50 KOH class 12 chemistry CBSE [vedantu.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Enantiomeric Excess of 3-Chloromandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of 3-Chloromandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric excess of this compound?
A1: The three main strategies for enhancing the enantiomeric excess of this compound are enzymatic kinetic resolution, diastereomeric salt crystallization, and chiral chromatography. The choice of method depends on the scale of the experiment, the desired purity, and the available resources.
Q2: How does enzymatic kinetic resolution work for this compound?
A2: Enzymatic kinetic resolution utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic this compound at a much faster rate than the other.[1] This results in a mixture where the unreacted starting material is enriched in the less reactive enantiomer, and the product is the enantiomerically pure, reacted form.
Q3: What is diastereomeric salt crystallization and how is it applied to this compound?
A3: Diastereomeric salt crystallization involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.[2]
Q4: Can I use chiral chromatography to obtain enantiomerically pure this compound?
A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of this compound enantiomers.[3] This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Q5: How do I accurately determine the enantiomeric excess of my this compound sample?
A5: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of this compound.[3] By separating the enantiomers, the peak area of each can be used to calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
If you are experiencing low enantiomeric excess during the enzymatic kinetic resolution of this compound, consult the following troubleshooting guide.
| Problem | Possible Cause | Suggested Solution |
| Low e.e. of both product and remaining starting material | Incorrect Enzyme Choice: The selected lipase may not have sufficient enantioselectivity for this compound or its ester. | Screen a variety of lipases from different sources (e.g., Pseudomonas sp., Candida rugosa). |
| Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme selectivity. | Systematically optimize reaction conditions. For example, for the resolution of 4-chloromandelic acid using immobilized Pseudomonas cepacia lipase, optimal conditions were found to be 55°C in MTBE.[4] | |
| Non-Enzymatic Reaction: The reaction may be proceeding through a non-selective, acid- or base-catalyzed pathway. | Ensure the reaction medium pH is optimal for the enzyme and minimizes non-enzymatic side reactions. | |
| e.e. of product is high, but the yield is very low | Reaction Stopped Too Early: The reaction has not proceeded long enough to enrich the unreacted starting material. | Increase the reaction time and monitor the conversion and e.e. at regular intervals. |
| e.e. decreases at higher conversions | Product Inhibition or Reversibility: The product may be inhibiting the enzyme, or the reaction may be reversible, leading to racemization. | Consider using a biphasic system to remove the product from the reaction phase. For transesterification, use an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate.[5] |
| Enzyme Degradation: The enzyme may be losing its activity and selectivity over time. | Consider enzyme immobilization to improve stability. Immobilization on supports like metal-organic frameworks (MOFs) has been shown to enhance reusability.[4] |
Guide 2: Poor Resolution in Diastereomeric Salt Crystallization
Consult this guide if you are facing challenges with the diastereomeric salt crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No precipitation or very low yield of salt | Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent. | Screen a variety of solvents with different polarities. For the resolution of 3-ClMA with (S,S)-threo-2-amino-l-p-nitrophenyl-1,3-propanediol, ethanol was found to be a suitable solvent.[2] |
| Incorrect Molar Ratio: The stoichiometry of the acid to the resolving agent is crucial for efficient crystallization. | Optimize the molar ratio of the resolving agent to the racemic this compound. A 1:1 ratio is a good starting point. | |
| Low diastereomeric excess (d.e.) of the crystallized salt | Co-crystallization of both diastereomers: The solubilities of the two diastereomeric salts are too similar under the current conditions. | Optimize the crystallization temperature. Lower temperatures often increase the solubility difference. For the resolution of 3-ClMA with levetiracetam, a crystallization temperature of -18°C was optimal. |
| Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, leading to incomplete resolution. | Increase the crystallization time. For 3-ClMA with levetiracetam, an equilibrium time of 12 days was found to be optimal. | |
| Difficulty in recovering the pure enantiomer from the salt | Incomplete reaction: The salt may not be fully breaking upon acidification/basification. | Ensure complete protonation/deprotonation by using a sufficient excess of a strong acid (e.g., HCl) or base (e.g., NaOH) and monitor the pH. |
| Contamination with resolving agent: The resolving agent may be co-extracting with the product. | Optimize the extraction workup, including the choice of organic solvent and the number of washes. |
Guide 3: Inadequate Separation in Chiral HPLC
This guide addresses common issues encountered during the chiral HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| No separation of enantiomers (single peak) | Incorrect Chiral Stationary Phase (CSP): The chosen CSP is not suitable for resolving this compound. | Screen different types of CSPs. For mandelic acid derivatives, polysaccharide-based columns like CHIRALPAK® IC have shown good results.[3] |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for chiral recognition. | Vary the ratio of the mobile phase components (e.g., n-hexane and isopropanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary for acidic compounds.[3] | |
| Poor resolution (overlapping peaks) | Suboptimal Flow Rate or Temperature: These parameters affect the kinetics and thermodynamics of the separation. | Optimize the flow rate (typically between 0.5-1.2 mL/min) and column temperature (e.g., 15-35°C).[3] |
| Peak Tailing: Secondary interactions between the analyte and the stationary phase can cause peak tailing. | Add a mobile phase modifier. For acidic compounds like this compound, adding 0.1% TFA can improve peak shape. | |
| Inconsistent Retention Times | Column Equilibration: The column may not be fully equilibrated with the mobile phase. | Ensure the column is flushed with the mobile phase for a sufficient time before starting the analysis until a stable baseline is achieved. |
| Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component can alter the mobile phase. | Use freshly prepared mobile phase and keep the solvent reservoirs covered. |
Data Presentation
Table 1: Enzymatic Resolution of Chloromandelic Acid Derivatives
| Enzyme | Substrate | Acyl Donor/Reaction | Solvent | Temp (°C) | Conv. (%) | e.e. (%) | Ref. |
| Lipase AK | (R,S)-2-Chloromandelic acid | Vinyl acetate | Toluene | 45 | >98.8 (for R-enantiomer) | >98.1 (for S-enantiomer) | [5] |
| Immobilized Pseudomonas cepacia lipase | (R,S)-4-Chloromandelic acid | Vinyl acetate | MTBE | 55 | 47.6 | 98.7 (product) | [4] |
Table 2: Diastereomeric Salt Crystallization of this compound
| Resolving Agent | Solvent | Molar Ratio (Acid:Agent) | Temp (°C) | Time | Resolution Efficiency (%) | e.e. (%) of recovered acid | Ref. |
| Levetiracetam | Acetonitrile | 45:55 | -18 | 12 days | 94 | 63 (for (R)-3-ClMA in liquid phase) | |
| (S,S)-threo-2-amino-l-p-nitrophenyl-1,3-propanediol | Ethanol | 1:1 | 25 | 12 h | 94 | 98 (for (R)-3-ClMA from less soluble salt) | [2] |
Table 3: Chiral HPLC Separation of Chloromandelic Acid Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Ref. |
| CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | n-hexane/isopropanol/TFA (90:10:0.1) | 1.0 | 210 | Low for 2-chloromandelic acid | [3] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of 2-Chloromandelic Acid via Transesterification
This protocol is adapted from the enantioselective resolution of (R,S)-2-chloromandelic acid catalyzed by lipase AK.[5]
Materials:
-
(R,S)-2-Chloromandelic acid
-
Lipase AK
-
Vinyl acetate
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Chiral HPLC system for analysis
Procedure:
-
To a dried reaction vessel, add (R,S)-2-Chloromandelic acid.
-
Add anhydrous toluene to dissolve the acid.
-
Add vinyl acetate as the acyl donor.
-
Add Lipase AK to the reaction mixture.
-
Stir the reaction mixture at a constant temperature of 45°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining substrate and the formed ester by chiral HPLC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (S)-2-Chloromandelic acid from the (R)-2-chloro-mandelic acid acetate by standard chemical methods (e.g., extraction or chromatography).
Protocol 2: Diastereomeric Salt Crystallization of this compound
This protocol is based on the resolution of this compound with (S,S)-threo-2-amino-l-p-nitrophenyl-1,3-propanediol.[2]
Materials:
-
(R,S)-3-Chloromandelic acid
-
(S,S)-threo-2-amino-l-p-nitrophenyl-1,3-propanediol
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve (R,S)-3-Chloromandelic acid in ethanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of (S,S)-threo-2-amino-l-p-nitrophenyl-1,3-propanediol in ethanol.
-
Combine the two solutions and stir the mixture at room temperature.
-
Allow the mixture to stand for 12 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold ethanol.
-
To recover the enantiomerically enriched this compound, dissolve the salt in water and acidify with a strong acid (e.g., 2M HCl).
-
Extract the liberated this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (R)-3-Chloromandelic acid.
-
Determine the enantiomeric excess of the recovered acid by chiral HPLC.
Protocol 3: Chiral HPLC Analysis of this compound
This protocol provides a general guideline for the chiral HPLC analysis of this compound.[3]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IC)
-
Mobile phase: n-hexane, isopropanol, trifluoroacetic acid (TFA) (HPLC grade)
-
Sample of this compound dissolved in the mobile phase
Procedure:
-
Prepare the mobile phase, for example, a mixture of n-hexane/isopropanol/TFA (90:10:0.1 v/v/v). Degas the mobile phase before use.
-
Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed.
-
Set the column temperature (e.g., 25°C) and the UV detection wavelength (e.g., 210 nm).
-
Inject a known concentration of the racemic this compound standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.
References
- 1. Diastereomeric resolution of this compound with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
addressing baseline drift in HPLC analysis of 3-Chloromandelic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloromandelic acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of baseline drift when analyzing this compound?
A1: The most frequent cause of baseline drift in the HPLC analysis of this compound is related to the mobile phase. This can include changes in its composition due to solvent evaporation, inadequate degassing leading to bubble formation, or contamination.[1][2] Given that this compound is an acidic analyte, maintaining a consistent mobile phase pH is crucial for stable retention times and a flat baseline.[3][4][5]
Q2: Why is my baseline drifting upwards during a gradient run?
A2: An upward baseline drift during a gradient analysis is often due to the difference in UV absorbance between the mobile phase components at the detection wavelength.[6] For instance, if the organic solvent (e.g., acetonitrile) has a higher UV absorbance than the aqueous buffer at the analytical wavelength (e.g., 210 nm for this compound), the baseline will rise as the proportion of the organic solvent increases.[7]
Q3: Can temperature fluctuations in the laboratory affect my analysis?
A3: Yes, temperature fluctuations can significantly impact baseline stability.[2] Changes in ambient temperature can affect the mobile phase viscosity and the performance of the detector, leading to baseline drift. It is highly recommended to use a column oven to maintain a constant and consistent temperature throughout the analysis.[2]
Q4: What are the signs of column degradation, and how can it cause baseline drift?
A4: Signs of column degradation include loss of resolution, peak tailing, and changes in retention time. Column bleed, where the stationary phase slowly leaches into the mobile phase, can cause a steady or wandering baseline. This is more common with aggressive mobile phases or when operating at pH extremes.
Q5: How can I prevent baseline drift in my HPLC analysis of this compound?
A5: To prevent baseline drift, you should:
-
Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[2]
-
Use high-purity solvents and reagents to avoid contamination.
-
Maintain a constant temperature for the column and detector using a column oven.[2]
-
Allow the HPLC system to fully equilibrate with the mobile phase before starting your analytical run.
-
Regularly maintain your HPLC system , including cleaning the detector flow cell and replacing worn pump seals.[1]
Troubleshooting Guides
Baseline Drift Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Gradual, steady upward or downward drift | Mobile phase composition changing (e.g., evaporation of a volatile component). | Prepare fresh mobile phase. Keep mobile phase bottles covered. |
| Column temperature fluctuation. | Use a column oven to maintain a constant temperature.[2] | |
| Contamination in the mobile phase or system. | Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system with a strong solvent. | |
| Slow column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase (at least 10-20 column volumes). | |
| Detector lamp aging. | Check the lamp's energy output and replace if it is low. | |
| Cyclic or wavy baseline | Inadequate mobile phase mixing or pump pulsation. | Check the pump's check valves and seals. Ensure proper mobile phase mixing. |
| Temperature fluctuations from external sources (e.g., air conditioning). | Relocate the HPLC system away from drafts or use tubing insulators. | |
| Sudden baseline shift | Air bubble in the detector flow cell. | Purge the pump and detector to remove air bubbles. Ensure proper mobile phase degassing.[2] |
| Change in mobile phase composition (e.g., switching bottles). | Ensure the new mobile phase is identical to the previous one and allow for re-equilibration. |
Quantitative Data Summary: Factors Affecting Baseline Drift
The following table summarizes the potential quantitative impact of various factors on baseline drift during the analysis of this compound. These values are illustrative and can vary depending on the specific HPLC system and conditions.
| Parameter Variation | Observed Effect on Baseline (at 210 nm) | Potential Impact on Quantification |
| Mobile Phase Acetonitrile Content ± 1% | 0.5 - 2.0 mAU/hr drift | Inaccurate peak integration, leading to errors of 2-5% in concentration determination. |
| Column Temperature Fluctuation of ± 2 °C | 1.0 - 3.0 mAU/hr drift | Inconsistent retention times and peak areas, potentially causing >5% variability in results. |
| Inadequate Mobile Phase Degassing | Baseline noise > 0.1 mAU, with random spikes | Difficulty in detecting low-level impurities and inaccurate peak integration. |
| Mobile Phase pH Variation of ± 0.1 units | 0.2 - 1.0 mAU/hr drift and retention time shift | Significant shift in retention time, potentially leading to misidentification of peaks. |
Experimental Protocols
Protocol: Achiral Reversed-Phase HPLC Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound using reversed-phase HPLC.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or Formic acid for LC-MS applications)
-
Methanol (for sample preparation and system flushing)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid. The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol or the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in methanol or the mobile phase to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Equilibration:
-
Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
5. Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Visualizations
Caption: A logical workflow for troubleshooting baseline drift in HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of 3-Chloromandelic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 3-Chloromandelic acid production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and chiral resolution of this compound on an industrial scale.
Low Product Yield
Q1: We are experiencing a significantly lower than expected yield in the synthesis of racemic this compound from 3'-chloroacetophenone. What are the potential causes and solutions?
Potential Causes:
-
Incomplete Hydrolysis: The hydrolysis of the intermediate (e.g., α,α-dichloro-3'-chloroacetophenone) may be incomplete.
-
Side Reactions: Elevated temperatures can lead to side reactions, reducing the yield of the desired product.[1]
-
Sub-optimal Reaction Conditions: Incorrect stoichiometry of reagents, reaction time, or temperature can negatively impact the yield.
-
Product Decomposition: Prolonged heating or extreme pH conditions during workup can cause decomposition of the mandelic acid derivative.
-
Losses during Workup: Inefficient extraction or premature crystallization can lead to significant product loss.[1]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions:
-
Ensure the complete conversion of the starting material by monitoring the reaction using an appropriate analytical technique (e.g., HPLC, TLC).
-
Maintain the reaction temperature within the optimal range. For the hydrolysis of dichloroacetophenone derivatives, temperatures should be carefully controlled to avoid side reactions.[1]
-
-
Control Reaction Temperature:
-
Employ a reactor with efficient heat exchange capabilities to manage any exotherms, especially during the initial stages of the reaction.
-
For exothermic reactions, consider a semi-batch process where one of the reagents is added gradually to control the temperature.
-
-
Refine Workup Procedure:
-
Optimize the extraction process by selecting an appropriate solvent and performing multiple extractions.
-
Avoid cooling the reaction mixture to the point of crystallization before the removal of impurities like inorganic salts, as this can lead to co-precipitation.[1]
-
Q2: Our chiral resolution of this compound using a diastereomeric salt crystallization is providing a low yield of the desired enantiomer. How can we improve this?
Potential Causes:
-
Sub-optimal Molar Ratio of Resolving Agent: An incorrect stoichiometric ratio between the racemic acid and the resolving agent can lead to inefficient diastereomeric salt formation.
-
Inappropriate Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system, which directly impacts the resolution efficiency.
-
Non-ideal Crystallization Temperature: The temperature profile during crystallization affects both the yield and the enantiomeric purity of the product.
-
Insufficient Equilibration Time: The system may not have reached equilibrium, leading to incomplete crystallization of the less soluble diastereomer.
Troubleshooting Steps:
-
Optimize Molar Ratio:
-
Experiment with different molar ratios of the resolving agent to the racemic this compound to find the optimal balance for maximizing the precipitation of the desired diastereomeric salt.
-
-
Solvent Screening:
-
Conduct small-scale screening with various solvents and solvent mixtures to identify a system where the difference in solubility between the two diastereomeric salts is maximized.
-
-
Control Crystallization Conditions:
-
Carefully control the cooling rate and the final crystallization temperature. A slower cooling rate can often lead to purer crystals.
-
-
Determine Optimal Equilibration Time:
-
Allow sufficient time for the crystallization to reach equilibrium. Monitor the concentration of the desired enantiomer in the mother liquor over time to determine the point at which maximum yield is achieved.
-
Product Purity Issues
Q3: The final this compound product is contaminated with impurities. What are the likely sources and how can we mitigate them?
Potential Causes:
-
Incomplete Reaction: Unreacted starting materials or intermediates will be carried through the process.
-
Side-Product Formation:
-
Over-oxidation of the aldehyde precursor (3-chlorobenzaldehyde) can lead to the formation of 3-chlorobenzoic acid.
-
In the synthesis from 3'-chloroacetophenone, incomplete chlorination can result in mono-chlorinated byproducts.
-
-
Formation of Dimers: Mandelic acids are known to form dimers (esters between two molecules).
-
Polymorphism: this compound exists in multiple polymorphic forms, which can affect its physical properties and may be considered an impurity if not the desired form.[2][3]
Troubleshooting Steps:
-
Ensure Complete Conversion:
-
Monitor the reaction to completion to minimize the presence of starting materials and intermediates.
-
-
Optimize Reaction Conditions to Minimize Side-Products:
-
Carefully control the stoichiometry of oxidizing or chlorinating agents.
-
Maintain optimal reaction temperatures to suppress side reactions.[1]
-
-
Purification Strategy:
-
Implement a robust purification protocol, such as recrystallization from a suitable solvent system, to remove impurities.
-
For dimer removal, specific recrystallization conditions from aqueous solutions can be effective.
-
-
Control of Polymorphism:
-
The choice of crystallization solvent and the cooling profile can influence the polymorphic form obtained.[2]
-
Seeding with crystals of the desired polymorph can help to ensure consistency.
-
Chiral Purity Issues
Q4: The enantiomeric excess (ee) of our resolved this compound is below the required specification. What factors could be contributing to this?
Potential Causes:
-
Inefficient Chiral Resolution: The chosen resolving agent and conditions may not be optimal for achieving high enantioselectivity.
-
Racemization: The desired enantiomer may be racemizing under the reaction or workup conditions. This can be promoted by heat or basic conditions.
-
Co-crystallization of Diastereomers: The undesired diastereomeric salt may be co-precipitating with the desired one, leading to a lower enantiomeric excess of the final product.
Troubleshooting Steps:
-
Optimize Resolution Protocol:
-
Re-evaluate the choice of resolving agent.
-
Fine-tune the crystallization conditions (solvent, temperature, and time) to maximize the separation of the diastereomeric salts. Refer to the data in the tables below for guidance.
-
-
Mitigate Racemization:
-
Avoid exposing the resolved enantiomer to high temperatures or strongly basic conditions.
-
If racemization is a significant issue, consider alternative resolution techniques or biocatalytic methods that operate under milder conditions.
-
-
Improve Crystallization Selectivity:
-
A multi-step crystallization or a purification of the diastereomeric salt may be necessary to remove the co-precipitated isomer.
-
Frequently Asked Questions (FAQs)
Q5: What are the common starting materials for the industrial synthesis of this compound?
Common starting materials include 3-chlorobenzaldehyde and 3'-chloroacetophenone.
Q6: What are the advantages of using a biocatalytic route for the production of enantiomerically pure this compound?
Biocatalytic methods, often employing nitrilases, offer several advantages:
-
High Enantioselectivity: Enzymes can produce the desired enantiomer with very high enantiomeric excess.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and neutral pH, which reduces the risk of side reactions and racemization.
-
Reduced Environmental Impact: These methods avoid the use of harsh chemicals and organic solvents, making them a "greener" alternative.
Q7: How does polymorphism impact the industrial production of this compound?
This compound is known to exhibit polymorphism, meaning it can exist in different crystalline structures.[2][3] This can have several implications for industrial production:
-
Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which can affect the efficiency of purification by crystallization and the bioavailability of the final drug product if it is used as an active pharmaceutical ingredient.
-
Stability: One polymorph may be more thermodynamically stable than others. A less stable (metastable) form may convert to the more stable form over time, which can alter the physical properties of the product.
-
Filtration and Drying Characteristics: The crystal habit (shape) of different polymorphs can vary, which can impact the efficiency of filtration and drying operations.
Q8: What safety precautions should be taken during the industrial scale-up of this compound synthesis?
-
Handling of Hazardous Reagents: The synthesis may involve hazardous chemicals such as chlorine gas or strong acids and bases. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Exothermic Reactions: The synthesis can be exothermic.[4] A robust cooling system and a well-designed process for reagent addition are crucial to prevent thermal runaways.
-
Pressure Management: Some reactions may generate gaseous byproducts, requiring a properly designed pressure relief system.
-
Material Compatibility: Ensure that all reactors, transfer lines, and other equipment are constructed from materials that are compatible with the reaction mixture to prevent corrosion and contamination.
Data Presentation
Table 1: Influence of Crystallization Parameters on the Diastereomeric Resolution of this compound (3-ClMA)
| Parameter | Condition | Optical Purity of (S)-3-ClMA in Solid Phase (%) | Resolution Efficiency (%) | Enantiomeric Excess of (R)-3-ClMA in Liquid Phase (%) |
| Equilibrium Time | 1 day | - | 47 | - |
| 12 days | 81 | 69 | 58 | |
| Crystallization Temperature | -18 °C | 83 | 94 | 63 |
| -22 °C | Slightly Increased | Decreased | - |
Data adapted from a study on the resolution of 3-ClMA with levetiracetam in acetonitrile.[5]
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound from 3'-Chloroacetophenone
This protocol is a general guideline and should be optimized for a specific scale and equipment.
-
Chlorination:
-
In a suitable reactor equipped with a stirrer, thermometer, and gas inlet/outlet, dissolve 3'-chloroacetophenone in a suitable solvent (e.g., glacial acetic acid).
-
While maintaining the temperature below a specified limit (e.g., 60°C), bubble chlorine gas through the solution until the reaction is complete (monitored by a suitable analytical method).
-
-
Hydrolysis:
-
Prepare a solution of sodium hydroxide in water in a separate reactor.
-
Slowly add the crude chlorinated intermediate from the previous step to the sodium hydroxide solution, controlling the temperature to prevent side reactions (e.g., below 65°C).[1]
-
Stir the mixture at the set temperature until the hydrolysis is complete.
-
-
Workup and Isolation:
-
Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., benzene-ethanol) to obtain the purified racemic this compound.[1]
-
Protocol 2: Diastereomeric Resolution of this compound
This protocol is a general example and requires optimization for the specific resolving agent and desired enantiomer.
-
Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., acetonitrile) in a crystallizer.
-
Add the chosen chiral resolving agent (e.g., an enantiomerically pure amine) in the optimized molar ratio.
-
Heat the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Slowly cool the solution according to the optimized temperature profile.
-
If necessary, seed the solution with a small amount of the desired diastereomeric salt to induce crystallization.
-
Allow the mixture to equilibrate at the final crystallization temperature for the predetermined optimal time.
-
-
Isolation of Diastereomeric Salt:
-
Filter the precipitated diastereomeric salt and wash it with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in water and acidify with a strong acid to break the salt.
-
Extract the liberated enantiomerically enriched this compound with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis and chiral resolution of this compound.
Caption: Logical troubleshooting workflow for common issues in this compound production.
References
Technical Support Center: Purification of 3-Chloromandelic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement and purification of 3-chloromandelic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound include:
-
Recrystallization: A common technique to purify the crude product. The choice of solvent is critical for effective purification.[1][2][3][4]
-
Chiral Resolution: Since this compound is a chiral compound, separating its enantiomers is often a key purification step. This can be achieved through:
-
Diastereomeric Salt Formation: Using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing for their separation.[5][6]
-
Enantiospecific Co-crystallization: Co-crystallizing the racemic mixture with a chiral resolving agent that selectively crystallizes with one enantiomer.[6][7]
-
-
Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers.[8][9] Gas chromatography (GC) can also be used, but typically requires derivatization of the mandelic acid.[10]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include starting materials from the synthesis, byproducts, and dimers of mandelic acid.[11][12] The presence of both (R) and (S) enantiomers in a racemic mixture is also a form of impurity when a single enantiomer is desired.
Q3: Why is the choice of solvent important in the recrystallization of this compound?
A3: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] This differential solubility allows for the desired compound to crystallize upon cooling while the impurities remain dissolved in the solvent.[3] For this compound, solvents such as water and toluene have been studied.[13] The solubility of this compound enantiomers is highly dependent on temperature.[13]
Q4: What is polymorphism and how does it affect the purification of this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Both the enantiomers and the racemate of this compound have been found to exhibit polymorphism.[13] This can complicate purification processes that rely on crystallization, as different polymorphs may have different solubilities and crystallization kinetics, affecting the yield and purity of the desired form.[13]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out (Product separates as a liquid instead of solid) | The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a solvent pair: dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy, then heat to clarify and cool slowly.[2][4] |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated but requires nucleation to begin crystallization. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[14] Scratch the inside of the flask with a glass rod to provide a surface for nucleation. Add a seed crystal of the pure compound.[3] |
| Low Yield of Purified Crystals | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[14] The cooling process was too rapid, leading to the formation of small, impure crystals. The product is significantly soluble in the wash solvent. | Concentrate the mother liquor and cool again to obtain a second crop of crystals.[15] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Use a minimal amount of ice-cold solvent to wash the crystals.[3] |
| Crystals Appear Impure (e.g., colored) | Insoluble impurities were not removed before crystallization. The cooling was too fast, trapping impurities within the crystal lattice.[14] | Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool.[3] Ensure the cooling process is slow and undisturbed.[4] |
Chiral Resolution Issues
| Problem | Possible Cause | Suggested Solution |
| Low Resolution Efficiency / Low Enantiomeric Excess (%e.e.) | Suboptimal experimental conditions. | Optimize parameters such as the molar ratio of the resolving agent to the racemate, the amount of solvent, the crystallization temperature, and the equilibrium time.[7] For example, in the resolution of this compound with levetiracetam, a longer equilibrium time (e.g., 12 days) and a lower temperature (e.g., -18 °C) were found to be optimal.[7] |
| Difficulty in Separating Diastereomeric Salts | The solubilities of the diastereomeric salts are too similar in the chosen solvent. | Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts. |
| Co-crystallization is Not Selective for One Enantiomer | The resolving agent is not effective for the target compound. | Screen different chiral resolving agents. The effectiveness of a resolving agent can be highly dependent on the substrate.[7] |
Experimental Protocols
Protocol 1: Enantiospecific Co-crystallization of this compound with Levetiracetam
This protocol is based on the resolution of racemic this compound using levetiracetam (LEV) as a resolving agent.[7]
Materials:
-
Racemic this compound (3-ClMA)
-
Levetiracetam (LEV)
-
Acetonitrile (solvent)
-
Stirring apparatus
-
Temperature-controlled bath
-
Vacuum filtration setup
-
HPLC with a chiral column for analysis
Procedure:
-
In a suitable vessel, combine racemic 3-ClMA and LEV in a specific molar ratio (e.g., 45:55).[7]
-
Add a calculated amount of acetonitrile.[7]
-
Heat the mixture with stirring (e.g., to 75 °C) until all solids are dissolved.[7]
-
Allow the solution to cool slowly to room temperature.
-
Seed the solution with a co-crystal if available.[7]
-
Transfer the vessel to a low-temperature bath (e.g., -18 °C) and allow it to stand for an extended period (e.g., 12 days) to reach solid-liquid equilibrium.[7]
-
Collect the precipitated co-crystals by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetonitrile.[7]
-
Analyze the enantiomeric excess (%e.e.) of the remaining (R)-3-ClMA in the liquid phase using HPLC.[7]
Quantitative Data from a Study:
| Parameter | Optimal Condition |
| Equilibrium Time | 12 days |
| Molar Ratio (LEV:3-ClMA) | 55:45 |
| Solvent Amount | 93 mol% |
| Crystallization Temperature | -18 °C |
| Resulting Resolution Efficiency | 94% |
| Resulting %e.e. for (R)-3-ClMA | 63% |
Table based on data from a study on the resolution of this compound.[7]
Protocol 2: Purification by Recrystallization from an Aqueous System
This is a general protocol for the purification of mandelic acids by recrystallization from water, which can be adapted for this compound.
Materials:
-
Crude this compound containing impurities
-
Deionized water
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Erlenmeyer flask
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of deionized water and heat the mixture to 50-80 °C with stirring to dissolve the solid.[11]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Once a clear solution is obtained, slowly cool the solution at a controlled rate (e.g., 20 °C/hour) to a temperature of 15-40 °C to induce crystallization.[11]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for low yield in recrystallization.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 16273-37-3 | Benchchem [benchchem.com]
- 7. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 12. JP5561564B2 - Mandelic acid production method and mandelic acid crystals - Google Patents [patents.google.com]
- 13. Enantiomeric this compound system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
preventing racemization of 3-Chloromandelic acid during reaction
Welcome to the Technical Support Center for 3-Chloromandelic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter that can lead to the racemization of this compound.
Issue 1: Loss of Enantiomeric Purity During Amide Coupling Reactions
When synthesizing amides from chiral this compound, racemization is a significant risk, particularly during the activation of the carboxylic acid.
Potential Causes and Solutions:
-
Inappropriate Coupling Reagent: Standard peptide coupling reagents can sometimes promote racemization.
-
Solution: Employ coupling reagents known to suppress racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective choices. The use of additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) with carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also minimize racemization by forming an active ester that is less prone to epimerization.
-
-
Strong Base: The presence of a strong, non-hindered base can lead to the abstraction of the acidic proton at the chiral center, causing racemization.
-
Solution: Utilize a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is a commonly used base, but for substrates particularly sensitive to racemization, a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) is recommended.
-
-
Elevated Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of epimerization.
-
-
Prolonged Reaction Time: Extended exposure to basic conditions increases the risk of racemization.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete.
-
Issue 2: Racemization During Esterification Reactions
Esterification of this compound, especially under harsh acidic or basic conditions, can lead to a loss of stereochemical integrity.
Potential Causes and Solutions:
-
Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the enolization of the chiral center.
-
Solution for Acid-Catalyzed Esterification (e.g., Fischer Esterification): Use a milder acid catalyst if possible, and keep the reaction temperature and time to a minimum.
-
Solution for Base-Mediated Esterification: Avoid strong bases. A well-established mild esterification method is the Steglich esterification, which uses DCC as a coupling agent and a catalytic amount of DMAP (4-Dimethylaminopyridine) at room temperature or below.[1]
-
-
High Temperatures: As with amide coupling, elevated temperatures accelerate racemization.
-
Solution: Whenever possible, conduct esterification reactions at room temperature or cooler.
-
Issue 3: Racemization During Work-up and Purification
The stereochemical integrity of this compound and its derivatives can be compromised during the work-up and purification stages.
Potential Causes and Solutions:
-
Exposure to Acidic or Basic Aqueous Layers: During extraction, prolonged contact with acidic or basic aqueous solutions can cause racemization.[2]
-
Solution: Minimize the time the product is in contact with these layers. Use pre-cooled solutions and perform extractions efficiently. Neutralize any acidic or basic washes as quickly as possible.
-
-
Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and can cause racemization of sensitive compounds.
-
Solution: If racemization on silica gel is suspected, consider using a neutral stationary phase like alumina or deactivating the silica gel by pre-treating it with a base, such as triethylamine in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound, like other α-hydroxy acids, is through enolization. Under either acidic or basic conditions, the proton on the α-carbon (the chiral center) can be removed to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar enolate, leading to a mixture of both enantiomers. The presence of the phenyl ring stabilizes the enolate intermediate, making this process more facile than in aliphatic α-hydroxy acids.
Q2: How does the choice of solvent affect the racemization of this compound?
A2: The solvent can influence the rate of racemization. Polar protic solvents can stabilize the charged intermediates formed during acid- or base-catalyzed enolization, potentially increasing the rate of racemization. It is often beneficial to screen different solvents to find an optimal balance between reactivity and stereochemical stability.
Q3: Can protecting groups be used to prevent racemization of this compound?
A3: Yes, protecting groups are a key strategy to prevent racemization.
-
Protection of the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl ether) or an acetal. This prevents its participation in side reactions and can also electronically or sterically hinder the abstraction of the α-proton.
-
Protection of the Carboxyl Group: The carboxylic acid can be converted to an ester. While this is a reaction that itself can cause racemization if not performed carefully, once the ester is formed, the α-proton is generally less acidic and less prone to abstraction under neutral or mildly acidic/basic conditions.
The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.[3][4]
Q4: At what temperature should I store this compound to minimize racemization?
A4: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. While the solid form is generally stable at room temperature, lower temperatures will further minimize any potential for slow racemization over time.
Q5: How can I determine the enantiomeric excess (e.e.) of my this compound sample?
A5: The most common and reliable method for determining the enantiomeric excess of this compound and its derivatives is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Other methods include gas chromatography (GC) on a chiral column (after derivatization to a more volatile compound), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing with a chiral auxiliary.[7]
Data Presentation
Table 1: Influence of Reaction Conditions on Racemization (General Trends)
| Parameter | Condition Leading to Increased Racemization | Recommended Condition to Minimize Racemization |
| Temperature | High Temperature | Low Temperature (e.g., 0 °C or room temperature) |
| pH | Strongly Acidic or Strongly Basic | Near Neutral or Mildly Acidic/Basic Conditions |
| Base | Strong, Non-hindered Bases (e.g., Triethylamine) | Weak, Sterically Hindered Bases (e.g., NMM, Collidine) |
| Coupling Reagent | Certain Carbodiimides used alone | Urionium/Aminium salts (HATU, HBTU) or Carbodiimides with additives (HOBt, Oxyma) |
| Reaction Time | Prolonged | Minimum time required for reaction completion |
| Purification | Acidic Silica Gel | Neutral Stationary Phase (Alumina) or Deactivated Silica |
Experimental Protocols
Protocol 1: Stereoretentive Amide Synthesis using HATU
This protocol describes a general procedure for the synthesis of an amide from this compound with minimal racemization.
Materials:
-
Chirally pure this compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 5 minutes.
-
Add the amine to the reaction mixture.
-
Slowly add DIPEA to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Stereoretentive Esterification using DCC/DMAP (Steglich Esterification)
This protocol outlines a mild procedure for the esterification of this compound.[1]
Materials:
-
Chirally pure this compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified ester by chiral HPLC.
Visualizations
Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.
Caption: Experimental workflow for stereoretentive amide synthesis.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chiral hplc method: Topics by Science.gov [science.gov]
- 6. uma.es [uma.es]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
optimization of solvent systems for 3-Chloromandelic acid resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for the resolution of 3-Chloromandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereomeric resolution of this compound?
A1: The success of the resolution is primarily influenced by the choice of resolving agent, the solvent system, the molar ratio of the resolving agent to the racemic this compound, and the crystallization temperature.[1][2] The interplay of these factors determines the difference in solubility between the two diastereomeric salts, which is the basis for their separation.
Q2: How does the solvent choice impact the resolution process?
A2: The solvent plays a critical role in the resolution process. It not only affects the solubility of the diastereomeric salts but can also influence the crystal packing and even lead to chirality switching.[3][4] The polarity and the ability of the solvent to form hydrogen bonds are crucial properties to consider. For instance, in the resolution of halogen-substituted mandelic acids, the use of different alcohols can lead to the preferential crystallization of different enantiomers.[3]
Q3: What is a typical molar ratio of resolving agent to this compound?
A3: The optimal molar ratio can vary depending on the specific resolving agent and solvent system. However, a common starting point is a 1:1 molar ratio. Studies have shown that varying this ratio can significantly impact the resolution efficiency and the enantiomeric excess of the product.[2][5] For example, in the resolution of 3-ClMA with Levetiracetam, an optimal molar ratio of the resolving agent to racemate was found to be 55:45.[5]
Q4: How does temperature affect the crystallization of diastereomeric salts?
A4: Temperature is a critical parameter that influences both the solubility of the diastereomeric salts and the kinetics of crystallization. Lowering the temperature generally decreases the solubility of both salts, but the extent of this decrease can be different for each diastereomer, thus affecting the separation efficiency.[5] It is essential to carefully control the cooling rate and the final filtration temperature to maximize the yield and optical purity of the desired enantiomer.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Desired Diastereomeric Salt | - Suboptimal solvent system leading to high solubility of the target salt.- Incorrect molar ratio of resolving agent.- Crystallization temperature is too high.- Insufficient crystallization time. | - Screen a variety of solvents with different polarities.- Optimize the molar ratio of the resolving agent to the racemate.- Gradually lower the crystallization temperature.- Increase the equilibrium time for crystallization.[5] |
| Poor Enantiomeric Excess (e.e.) | - Co-crystallization of the more soluble diastereomeric salt.- Racemization during the process.- Inefficient separation of the crystals from the mother liquor. | - Experiment with different solvent systems to maximize the solubility difference between the diastereomeric salts.- Optimize the crystallization temperature and cooling profile.- Ensure thorough washing of the filtered crystals with a small amount of cold solvent. |
| No Crystal Formation | - Solution is too dilute.- Inappropriate solvent choice.- The system may form a eutectic mixture. | - Concentrate the solution carefully.- Try a different solvent or a mixture of solvents to reduce solubility.- Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization.[5] |
| Inconsistent Results | - Variations in raw material quality.- Poor control over experimental parameters (temperature, stirring, cooling rate).- Atmospheric moisture affecting crystallization. | - Ensure the purity of this compound and the resolving agent.- Maintain precise control over all experimental conditions.- Conduct experiments under an inert atmosphere if moisture is a concern. |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of this compound
This protocol is a generalized procedure based on common practices for diastereomeric resolution.[5][6]
-
Dissolution: Dissolve racemic this compound and the chosen resolving agent in the selected solvent or solvent mixture in a suitable reaction vessel. The mixture is typically heated to ensure complete dissolution.
-
Salt Formation: Stir the solution at an elevated temperature for a specific period to allow for the formation of the diastereomeric salts.
-
Crystallization: Gradually cool the solution to the desired crystallization temperature. The cooling rate should be controlled to promote the formation of well-defined crystals. Seeding with a small crystal of the less soluble salt may be beneficial.[5]
-
Equilibration: Maintain the mixture at the final crystallization temperature for a sufficient time to allow the system to reach equilibrium.[5]
-
Isolation: Separate the precipitated crystals of the less soluble diastereomeric salt from the mother liquor by filtration.
-
Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Enantiomer: Decompose the diastereomeric salt by treatment with an acid or a base to liberate the free enantiomer of this compound.
-
Extraction: Extract the liberated enantiomer with a suitable organic solvent.
-
Isolation of the Final Product: Remove the solvent to obtain the pure enantiomer.
Data Presentation
Table 1: Influence of Solvent on the Resolution of this compound with Levetiracetam
| Solvent (Mole Fraction %) | Resolution Efficiency (%) | Enantiomeric Excess (e.e.) of (R)-3-ClMA in Liquid Phase (%) |
| 91 | 85 | 55 |
| 93 | 94 | 63 |
| 95 | 90 | 60 |
| 97 | 82 | 52 |
| Data adapted from a study on the resolution of 3-ClMA with Levetiracetam in acetonitrile.[5] |
Table 2: Effect of Crystallization Temperature on the Resolution of this compound
| Crystallization Temperature (°C) | Resolution Efficiency (%) | Optical Purity of (S)-3-ClMA in Solid Phase (%) |
| -10 | 88 | 88 |
| -15 | 92 | 85 |
| -18 | 94 | 83 |
| -22 | 91 | 84 |
| Data adapted from a study on the resolution of 3-ClMA with Levetiracetam.[5] |
Visualizations
Caption: Experimental workflow for the diastereomeric resolution of this compound.
Caption: Troubleshooting decision tree for this compound resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereomeric resolution of this compound with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
troubleshooting peak tailing in chromatography of 3-Chloromandelic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 3-Chloromandelic acid.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a broader second half.[1][2] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][3] When analyzing an acidic compound like this compound, peak tailing is frequently observed.
The following guide provides a systematic approach to diagnose and resolve issues related to peak tailing.
Step 1: Initial Assessment
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
All Peaks Tailing: This generally points to a problem with the HPLC system or a physical issue with the column.[1] Common causes include a blocked frit, a void in the column packing, or extra-column volume.[1][4]
-
Only the this compound Peak is Tailing: This suggests a chemical interaction between the analyte and the stationary phase.[5] For an acidic compound, this is often due to secondary interactions with the column packing.[3][6]
Step 2: Investigate Chemical Interactions (Analyte-Specific Tailing)
If only the this compound peak is tailing, consider the following chemical factors:
Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable compounds.[7][8] this compound has a predicted pKa of approximately 3.2.[9][10] If the mobile phase pH is close to the pKa, both ionized and non-ionized forms of the acid will be present, leading to peak tailing.[8][11]
Secondary Silanol Interactions: In reversed-phase chromatography, residual silanol groups on the silica-based stationary phase can interact with polar compounds like carboxylic acids, causing peak tailing.[1][6][12]
Step 3: Investigate System and Physical Issues (All Peaks Tailing)
If all peaks in your chromatogram are tailing, investigate the following:
Column Health: Over time, columns can degrade.[6] This can manifest as contamination, a collapsed column bed, or a blocked inlet frit.[1][4][6]
Extra-Column Effects: Excessive tubing length or diameter, as well as poorly fitted connections, can lead to peak broadening and tailing for all compounds.[6][12]
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[4][6] This will affect all analytes.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting peak tailing of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound amide () for sale [vulcanchem.com]
- 10. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 11. moravek.com [moravek.com]
- 12. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to the Chiral Resolution of 3-Chloromandelic Acid and 4-Chloromandelic Acid
In the realm of pharmaceutical development and asymmetric synthesis, the production of enantiomerically pure compounds is of paramount importance. Chiral mandelic acid derivatives, including 3-Chloromandelic acid (3-ClMA) and 4-Chloromandelic acid (4-ClMA), serve as crucial building blocks for a variety of therapeutic agents. The separation of their racemic mixtures into individual enantiomers is a critical step, often achieved through chiral resolution. This guide provides an objective comparison of the chiral resolution of 3-ClMA and 4-ClMA, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: 3-ClMA vs. 4-ClMA in Chiral Resolution
The efficiency of chiral resolution is significantly influenced by the molecular structure of the compound and the choice of the resolving agent. Studies have shown that the position of the chlorine atom on the phenyl ring of chloromandelic acid plays a crucial role in the diastereomeric salt formation and, consequently, the resolution efficiency.
A direct comparison using Levetiracetam (LEV) as a resolving agent via enantiospecific co-crystallization has demonstrated a notable difference in the resolution performance between 3-ClMA and 4-ClMA. Under the investigated experimental conditions, LEV exhibited the highest resolution efficiency for 3-ClMA, followed by 2-Chloromandelic acid, with 4-ClMA showing the lowest resolution efficiency. This suggests that the steric and electronic effects of the chlorine atom at the meta-position (in 3-ClMA) are more favorable for chiral discrimination by LEV than the para-position (in 4-ClMA).
While direct quantitative comparisons with other resolving agents are limited in the literature, various studies have reported successful resolutions for both isomers using different agents. For instance, 4-ClMA has been effectively resolved using (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) and (R)-phenylethylamine. In one study, the resolution of 4-ClMA with (R)-(+)-BPA reached a high resolution efficiency. Similarly, (R)-(-)-4-chloromandelic acid has been prepared with high optical purity using (R)-(+)-1-(1-naphthyl)ethylamine. For 3-ClMA, high resolution efficiency has been achieved using threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol.
The selection of an appropriate resolving agent and the optimization of reaction conditions are critical for achieving high yield and enantiomeric excess for both 3-ClMA and 4-ClMA.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the chiral resolution of this compound and 4-Chloromandelic acid. It is important to note that the experimental conditions and resolving agents differ, which affects a direct comparison of the absolute values.
| Racemic Compound | Resolving Agent | Solvent | Yield | Enantiomeric Excess (e.e.) | Resolution Efficiency | Reference |
| This compound | Levetiracetam (LEV) | Acetonitrile | - | 63% (for (R)-3-ClMA in mother liquor) | 94% | |
| 4-Chloromandelic acid | (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) | Absolute Ethanol | - | - | High | |
| 4-Chloromandelic acid | (R)-phenylethylamine | - | - | - | - | |
| 4-Chloromandelic acid | (R)-(+)-1-(1-naphthyl)ethylamine | Methanol or Ethanol | High | High | - | |
| This compound | threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | - | - | - | High |
Note: Resolution efficiency is often defined as the product of the yield of the less soluble diastereomeric salt and its diastereomeric excess. The data for 4-ClMA with different resolving agents is qualitative ("High") as specific numerical values were not provided in the cited abstracts.
Experimental Protocols
The following are detailed methodologies for the chiral resolution of this compound and 4-Chloromandelic acid based on published literature.
Protocol 1: Chiral Resolution of this compound with Levetiracetam
This protocol is adapted from the study by Wang et al. (2021).
1. Materials:
-
Racemic this compound (3-ClMA)
-
Levetiracetam (LEV)
-
Acetonitrile
2. Procedure:
-
A mixture of racemic 3-ClMA and LEV (in a specific molar ratio, e.g., 1:1) is prepared in acetonitrile.
-
The mixture is heated to a specified temperature (e.g., 75 °C) with stirring until a homogeneous solution is obtained.
-
The solution is then slowly cooled to room temperature.
-
Seed crystals of the desired diastereomeric co-crystal (if available) are added to induce crystallization.
-
The solution is allowed to stand at a low temperature (e.g., -18 °C) for an extended period (e.g., 12 days) to reach solid-liquid equilibrium.
-
The precipitated crystalline co-crystal is collected by vacuum filtration.
-
The solid is washed with a small amount of cold acetonitrile.
-
The enantiomeric excess of the unreacted 3-ClMA in the filtrate (mother liquor) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral Resolution of 4-Chloromandelic Acid with (R)-(+)-benzyl-1-phenylethylamine
1. Materials:
-
Racemic 4-Chloromandelic acid (4-ClMA)
-
(R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
2. Procedure:
-
Racemic 4-ClMA and (R)-(+)-BPA are dissolved in absolute ethanol. The optimal molar ratio of 4-ClMA to (R)-(+)-BPA is typically 1:1.
-
The solution is heated to ensure complete dissolution.
-
The solution is then cooled to a specific filtration temperature (e.g., 15 °C) to allow for the crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration.
-
To recover the enantiomerically enriched 4-ClMA, the diastereomeric salt is treated with an acid (e.g., HCl) to protonate the amine and liberate the mandelic acid derivative.
-
The liberated 4-ClMA is then extracted with a suitable organic solvent.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
Visualizing the Workflow
The following diagram illustrates the general workflow for the chiral resolution of chloromandelic acids via diastereomeric salt formation.
Caption: General workflow of chiral resolution by diastereomeric salt formation.
Conclusion
The chiral resolution of this compound and 4-Chloromandelic acid is a well-established and crucial process for obtaining enantiomerically pure starting materials for the pharmaceutical industry. The choice of resolving agent and the optimization of the resolution conditions are key to achieving high efficiency. Comparative studies, such as the one using Levetiracetam, indicate that the position of the chlorine substituent significantly impacts the resolution performance, with this compound showing a higher amenability to resolution than 4-Chloromandelic acid under the tested conditions. Further research focusing on the direct comparison of various resolving agents for both isomers under identical conditions would provide a more comprehensive understanding and guide the selection of the most effective resolution strategy for each compound.
A Comparative Guide to the Validation of an HPLC Method for 3-Chloromandelic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is critical. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the separation of 3-Chloromandelic acid (3-ClMA) enantiomers against alternative techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of performance.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a cornerstone technique for the separation of enantiomers, primarily utilizing a chiral stationary phase (CSP) to achieve differential retention of the chiral molecules.[1] An alternative approach involves the use of a chiral mobile phase additive.
Experimental Protocol: Chiral HPLC with a Chiral Mobile Phase Additive
This protocol is based on the enantioseparation of mandelic acid derivatives using a cyclodextrin-based chiral mobile phase additive with a standard C18 column.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: Venusil XBP C18 (250 mm × 4.6 mm I.D., 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.10 mol L⁻¹ phosphate buffer (pH 2.68) containing hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector and acetonitrile (ACN) in a 95:5 (v/v) ratio.[2]
-
Flow Rate: 0.6 mL min⁻¹.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.
Method Validation
The validation of a chiral HPLC method is essential to ensure its reliability for its intended purpose. The key validation parameters are summarized below, with typical acceptance criteria found in pharmaceutical method validation guidelines.[1][3][4][5]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should demonstrate baseline resolution of the two enantiomers and no interference from the matrix. |
| Linearity | A correlation coefficient (r²) of ≥ 0.997 over the concentration range.[3] |
| Range | Typically 80-120% of the target concentration for the desired enantiomer and from the LOQ to 120% for the undesired enantiomer.[1] |
| Accuracy | Recovery values typically between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) of ≤ 5% for the major component and ≤ 20% for the minor component near the LOQ.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; the lowest concentration that can be determined with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Workflow for HPLC Method Validation
Comparison with Alternative Methods
While HPLC is a widely adopted technique, other methods offer distinct advantages for the enantioseparation of this compound and its derivatives.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a stationary phase (often chiral) and a mobile phase.[1] | Robust, versatile, well-established, and highly sensitive.[6] | Can require specialized and expensive chiral columns; method development can be time-consuming. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas. | Faster and more efficient separation with better enantioselectivity compared to HPLC for mandelic acid derivatives.[7] | Requires specialized instrumentation. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase within a column. | High resolution and sensitivity. | Requires derivatization of the acidic analytes to make them volatile. |
| Molecularly Imprinted Polymers (MIPs) in HPLC | Use of custom-made polymers with cavities that specifically recognize one enantiomer.[8][9] | High selectivity and potential for cost-effectiveness. | Can suffer from template bleeding and lower efficiency compared to traditional CSPs. |
Logical Relationship of Method Selection
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. redalyc.org [redalyc.org]
comparative study of resolving agents for racemic 3-Chloromandelic acid
A Comparative Guide to Resolving Agents for Racemic 3-Chloromandelic Acid
The resolution of racemic this compound (3-ClMA) is a critical step in the synthesis of various chiral drugs and fine chemicals. This guide provides a comparative analysis of different resolving agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable agent for their specific needs.
Performance Comparison of Resolving Agents
The selection of an appropriate resolving agent is crucial for achieving high efficiency and enantiomeric purity. Below is a summary of the performance of various resolving agents for racemic this compound based on available literature.
| Resolving Agent | Optimal Conditions | Resolution Efficiency (%) | Diastereomeric Excess (d.e.) (%) / Enantiomeric Excess (e.e.) (%) |
| threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol ([S,S]-SA) | Optimized solvent, molar ratio, and filtration temperature. | Up to 94 | 98% (content of less soluble salt) |
| Levetiracetam (LEV) | Molar ratio (LEV:3-ClMA) = 1:1, Acetonitrile (1.5 mL), -15 °C, 12 days. | Up to 94 | 63% e.e. for (R)-3-chloromandelic acid |
| (R)-ɑ-phenethylamine ((R)-PEA) | Data not available for 3-ClMA. Reported to have "moderate efficiency". | Not specified | Not specified |
| (R)-N-benzyl phenethylamine ((R)-BPA) | Data not available for 3-ClMA. Reported as a resolving agent for 3-ClMA. | Not specified | Not specified |
Note: The resolution efficiency is a measure of the overall effectiveness of the resolution process, taking into account both yield and enantiomeric excess. Higher values indicate a more efficient separation.
Detailed Experimental Protocols
Resolution of racemic this compound with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol ([S,S]-SA)
While the specific optimal conditions from the primary literature are not fully detailed in the available abstracts, a general procedure can be outlined based on the investigated parameters[1][2]. The resolution involves the formation of diastereomeric salts, followed by separation based on their differential solubility.
General Protocol:
-
Dissolve racemic this compound and the resolving agent, [S,S]-SA, in a suitable solvent. The molar ratio of the acid to the resolving agent is a critical parameter to be optimized.
-
Allow the mixture to crystallize under controlled temperature conditions. The filtration temperature is a key variable affecting the yield and purity of the diastereomeric salt.
-
Separate the less soluble diastereomeric salt by filtration.
-
The resolved enantiomer of this compound is then liberated from the diastereomeric salt by treatment with an acid.
Under optimized conditions, this method has been reported to achieve a resolution efficiency of up to 94%, with the less soluble salt having a purity of 98%[1][2].
Resolution of racemic this compound with Levetiracetam (LEV)
A detailed study on the resolution of halogenated mandelic acids using Levetiracetam (LEV) provides specific optimal conditions for 3-ClMA.
Optimal Protocol:
-
Molar Ratio: A 1:1 molar ratio of Levetiracetam to racemic this compound is used.
-
Solvent: Acetonitrile is used as the solvent, with an optimal amount of 1.5 mL.
-
Crystallization Temperature: The mixture is maintained at a crystallization temperature of -15 °C.
-
Equilibrium Time: An equilibrium time of 12 days is required for optimal resolution.
This protocol yields a resolution efficiency of up to 94% and an enantiomeric excess (%e.e.) of 63% for (R)-3-chloromandelic acid.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the resolution of racemic this compound via diastereomeric salt formation and the logical relationship of the key experimental parameters.
Caption: Experimental workflow for the resolution of racemic this compound.
References
3-Chloromandelic acid versus other chiral acids in asymmetric catalysis
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical step in the development of stereoselective synthetic routes. While a wide array of chiral acids have been successfully employed in asymmetric catalysis, the potential of substituted mandelic acids, such as 3-Chloromandelic acid, remains an area of active investigation. This guide provides a comparative overview of this compound against other chiral acids, focusing on the theoretical basis for its use and presenting a framework for its experimental evaluation.
Chiral Brønsted acids have emerged as powerful tools in organocatalysis, capable of activating a diverse range of substrates.[1][2] The catalytic activity of these acids is intrinsically linked to their acidity (pKa). Chiral carboxylic acids occupy a unique niche, with pKa values that are generally intermediate between those of weaker hydrogen bond donors (like diols and thioureas) and stronger chiral phosphoric acids.[2] This positions them to activate a distinct set of substrates that may not be suitable for catalysis by stronger or weaker acids.
Mandelic acid and its derivatives are attractive candidates for chiral Brønsted acid catalysis due to their ready availability, straightforward synthesis, and the tunability of their steric and electronic properties through aromatic substitution. The introduction of a chlorine atom on the phenyl ring, as in this compound, is expected to modulate its acidity and steric profile, potentially influencing its efficacy and selectivity as a catalyst.
Hypothetical Performance Comparison
Table 1: Hypothetical Performance of Chiral Acids in a Model Asymmetric Michael Addition
| Chiral Acid Catalyst | pKa (approximate) | Expected Yield (%) | Expected Enantiomeric Excess (e.e., %) | Key Considerations |
| This compound | ~3.2 | 80-90 | 85-95 | The electron-withdrawing chloro group should increase acidity compared to unsubstituted mandelic acid, potentially leading to higher reactivity. The meta-position of the chloro group may offer a distinct steric environment around the catalytic site. |
| Mandelic Acid | ~3.4 | 70-85 | 75-90 | Serves as a baseline for comparison. Its performance is well-documented in various transformations, though not always with high enantioselectivity. |
| (S)-2-Chloromandelic Acid | ~3.1 | 80-95 | 88-98 | The ortho-chloro substituent could provide steric hindrance that enhances facial discrimination of the prochiral substrate, potentially leading to higher enantioselectivity. |
| (S)-4-Chloromandelic Acid | ~3.3 | 75-90 | 80-92 | The para-chloro substituent will have a more pronounced electronic effect on the carboxylic acid group, increasing its acidity, but a less direct steric influence on the chiral center. |
| (S)-BINOL Phosphoric Acid | <2 | >95 | >99 | A well-established, highly effective but also more complex and expensive catalyst. It serves as a benchmark for high performance in many asymmetric reactions.[3] |
Note: The data presented in this table is hypothetical and intended to serve as a guide for experimental design. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Design for Comparative Analysis
To empirically validate the potential of this compound as a chiral catalyst, a systematic experimental investigation is necessary. The following section outlines a detailed protocol for a model asymmetric Michael addition reaction.
Experimental Protocol: Asymmetric Michael Addition of 2-Cyclohexen-1-one with Diethyl Malonate
Materials:
-
(S)-3-Chloromandelic acid
-
(S)-Mandelic acid
-
(S)-2-Chloromandelic acid
-
(S)-4-Chloromandelic acid
-
(S)-BINOL Phosphoric Acid (for comparison)
-
2-Cyclohexen-1-one
-
Diethyl malonate
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral acid catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 2-cyclohexen-1-one (0.2 mmol, 1.0 equiv).
-
Add diethyl malonate (0.3 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Logical Workflow for Catalyst Evaluation
The process of evaluating a new chiral catalyst can be visualized as a logical workflow, starting from catalyst selection and culminating in the analysis of the reaction outcome.
Caption: A workflow diagram for the evaluation of chiral acid catalysts.
Mechanistic Considerations
The catalytic cycle of a Brønsted acid-catalyzed Michael addition is believed to involve the activation of the electrophile (in this case, 2-cyclohexen-1-one) through hydrogen bonding with the chiral acid. This interaction lowers the LUMO of the enone, making it more susceptible to nucleophilic attack by the enol form of diethyl malonate. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.
Caption: A simplified diagram of the proposed catalytic cycle.
Conclusion
While direct experimental evidence is currently lacking, the theoretical considerations suggest that this compound holds promise as a chiral Brønsted acid catalyst. Its modulated acidity and unique steric environment may offer advantages in specific asymmetric transformations. The provided experimental framework offers a starting point for researchers to systematically evaluate its performance against established chiral acids. Further research in this area will be valuable in expanding the toolkit of readily accessible and effective organocatalysts for the synthesis of enantioenriched molecules, a critical endeavor in the fields of pharmaceuticals and materials science.
References
- 1. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chiral Brønsted acid-catalyzed direct Mannich reactions via electrophilic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antioxidant Potential of 3-Chloromandelic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents, mandelic acid and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comparative assessment of the antioxidant activity of 3-Chloromandelic acid derivatives, contrasted with other mandelic acid analogues. The information presented herein is supported by experimental data from established in vitro antioxidant assays, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Comparative Antioxidant Activity: A Data-Driven Overview
While direct experimental data on the antioxidant activity of this compound is not extensively available in the current literature, we can infer its potential by examining the performance of closely related mandelic acid derivatives. The following table summarizes the antioxidant capacities of mandelic acid and its hydroxy and methoxy derivatives, which can serve as a benchmark for future studies on chlorinated analogues. The data is derived from a study by R. Wołowiec et al. (2022), which utilized several common antioxidant assays.[1]
| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) | FRAP (mM Fe2+) | CUPRAC (mM) |
| Mandelic Acid | > 10 | > 10 | 0.015 | 0.021 |
| 3-Hydroxymandelic Acid | > 10 | > 10 | 0.032 | 0.039 |
| 4-Hydroxy-3-methoxymandelic Acid | 1.83 | 0.45 | 0.28 | 0.35 |
| 3,4-Dihydroxymandelic Acid | 0.12 | 0.11 | 0.85 | 1.05 |
| Ascorbic Acid (Reference) | 0.08 | 0.09 | Not Reported | Not Reported |
Data presented for mandelic acid and its derivatives are from Wołowiec, R., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Materials, 15(15), 5413.[1]
From the data, it is evident that the antioxidant activity of mandelic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of hydroxyl groups, particularly in the case of 3,4-dihydroxymandelic acid, dramatically enhances the antioxidant capacity, rendering it a potent free radical scavenger.[1] In contrast, mandelic acid and its 3-hydroxy derivative exhibit very weak antioxidant properties in DPPH and ABTS assays.[1] It is hypothesized that the introduction of a chlorine atom at the 3-position of the phenyl ring in this compound might modulate its electronic properties, which could in turn influence its antioxidant potential. Further experimental validation is necessary to confirm this.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.[2][3][4]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[2][3]
-
Reaction Mixture: In a 96-well plate or a cuvette, add a specific volume of the test compound (dissolved in a suitable solvent) to the DPPH working solution.[2][5] A typical ratio is 100 µL of the sample to 100 µL of the DPPH solution.[5]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[2][3]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the reaction mixture with the sample.[5] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]Asample
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the pre-formed blue-green ABTS•+ radical is monitored by the decrease in absorbance.[6][7]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[6][7] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[6][7]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Reaction Mixture: A small volume of the antioxidant standard (e.g., Trolox) or sample is added to the ABTS•+ working solution.[6]
-
Incubation: The reaction is allowed to proceed for a fixed time, typically 6-7 minutes.[6][8]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[6][7]
-
Calculation: The percentage inhibition of absorbance is calculated relative to a control (without the antioxidant). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.[9][10]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11][12] The reagent should be warmed to 37°C before use.[11]
-
Reaction Mixture: A small volume of the sample or standard is added to the FRAP reagent.[9]
-
Incubation: The reaction mixture is incubated at 37°C for a specified time, typically 4 to 30 minutes.[9][11]
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[9][11]
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as mM Fe²⁺ equivalents.[12]
Visualizing the Mechanisms
To better understand the experimental workflow and the biological context of antioxidant activity, the following diagrams are provided.
Caption: Experimental workflow for in vitro antioxidant activity assessment.
Caption: The Nrf2-ARE signaling pathway in cellular antioxidant response.
Concluding Remarks
The presented guide offers a foundational understanding of the antioxidant potential of this compound derivatives, contextualized by the performance of related compounds. The detailed experimental protocols and visual representations of the workflow and a key signaling pathway provide a practical framework for researchers. While the existing data suggests that the antioxidant activity of mandelic acid derivatives is highly dependent on their substitution pattern, further empirical studies are crucial to elucidate the specific role of the chloro-substituent and to fully characterize the antioxidant profile of this compound and its analogues. This will undoubtedly contribute to the development of novel and effective antioxidant agents for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. researchgate.net [researchgate.net]
- 12. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 3-Chloromandelic Acid Enantiomers
An Objective Comparison of the Biological Activities of 3-Chloromandelic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of the (R) and (S) enantiomers of this compound. It is important to note that while these compounds are valuable chiral building blocks in pharmaceutical synthesis, direct comparative studies on their biological activities are limited in publicly available literature.[1][2] This guide summarizes the available data, primarily on a derivative, to highlight potential areas of enantioselective effects and proposes experimental approaches for further investigation.
Data Presentation: Quantitative Analysis
Direct quantitative data comparing the biological activity of the this compound enantiomers is scarce. However, research on this compound amide derivatives has revealed potent and enantioselective inhibition of the voltage-gated sodium channel NaV1.7, a target implicated in pain signaling. The (R)-enantiomer of the amide derivative has been shown to be a potent inhibitor.[3]
| Compound | Target | Activity Metric | Value | Enantiomer Specificity |
| This compound amide derivative | Voltage-gated sodium channel (NaV1.7) | IC₅₀ | 0.8 µM | (R)-enantiomer is noted to form a critical hydrogen bond.[3] |
This data is for a derivative and not the parent acid. Further studies are required to determine if the parent enantiomers exhibit similar activity and selectivity.
Key Findings from Molecular Docking Studies
Molecular docking studies on the amide derivative of this compound have provided insights into the potential mechanism of its enantioselective action on NaV1.7.[3] These studies suggest:
-
Hydrophobic Interactions: The chlorophenyl group of the molecule engages in hydrophobic interactions with residues F1283, L1582, and Y1586 of the NaV1.7 channel.[3]
-
Hydrogen Bonding: A critical hydrogen bond is formed between the amide carbonyl of the (R)-enantiomer and the T1279 residue of NaV1.7.[3] This interaction is reported to be exclusive to the (R)-enantiomer, providing a molecular basis for its specific inhibitory activity.[3]
Experimental Protocols: Proposed Method for Comparative Analysis
To directly assess and compare the biological activity of (R)- and (S)-3-Chloromandelic acid, the following experimental protocol for a whole-cell patch-clamp electrophysiology assay is proposed.
Objective: To determine and compare the inhibitory effects of (R)- and (S)-3-Chloromandelic acid on human NaV1.7 channels expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
(R)-3-Chloromandelic acid
-
(S)-3-Chloromandelic acid
-
HEK293 cells stably expressing human NaV1.7
-
Cell culture reagents
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
Specific NaV1.7 channel activators (e.g., veratridine) and inhibitors (e.g., tetrodotoxin) as controls
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hNaV1.7 under standard conditions.
-
Solution Preparation: Prepare stock solutions of (R)- and (S)-3-Chloromandelic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external recording solution.
-
Electrophysiology Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol would be a depolarization step to -10 mV from a holding potential of -120 mV.
-
Establish a stable baseline recording of the NaV1.7 current.
-
-
Compound Application:
-
Perfuse the cells with increasing concentrations of either (R)- or (S)-3-Chloromandelic acid.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Construct concentration-response curves and calculate the IC₅₀ value for each enantiomer using appropriate pharmacological software.
-
-
Statistical Analysis: Compare the IC₅₀ values of the (R) and (S) enantiomers using a suitable statistical test (e.g., t-test) to determine if there is a significant difference in their inhibitory potency.
Mandatory Visualization
The following diagrams illustrate the proposed enantioselective interaction and a general workflow for comparing the biological activity of the enantiomers.
Caption: Proposed interaction of this compound amide enantiomers with NaV1.7.
Caption: Workflow for comparative analysis of this compound enantiomers.
References
Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of Enantiomerically Pure 3-Chloromandelic Acid
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. Enantiomerically pure 3-Chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals, presents a significant synthetic challenge. This guide provides a comparative analysis of validated synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The synthesis of enantiomerically pure this compound can be broadly approached via two main strategies: the resolution of a racemic mixture or an asymmetric synthesis that directly yields the desired enantiomer. This guide will delve into the specifics of these routes, offering a clear comparison of their efficacy based on yield, enantiomeric excess (e.e.), and operational complexity.
Performance Comparison of Synthetic Routes
The choice of synthetic route to enantiomerically pure this compound is often a trade-off between efficiency, cost, and the desired level of enantiopurity. Below is a summary of quantitative data for the primary methods discussed in this guide.
| Synthetic Route | Method | Key Reagents/Catalysts | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chiral Resolution | Diastereomeric Salt Formation | threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | High resolution efficiency reported | High e.e. achievable with optimized conditions | Well-established, reliable method | Requires stoichiometric amounts of resolving agent, multiple steps |
| Enantiospecific Co-crystallization | Levetiracetam | Resolution efficiency up to 94% | 63% e.e. for (R)-3-chloromandelic acid reported | Potentially simpler workup than diastereomeric salts | Enantiomeric excess may not be as high as other methods without optimization[1] | |
| Racemic Resolution with Chiral Amide | (L)-cyclic amide | Not specified | >99% e.e. for (S)-enantiomer | High enantiopurity achievable | Patented method, may have licensing restrictions[2] | |
| Asymmetric Synthesis | Biocatalytic Cascade Reaction | (R)-oxynitrilase and arylacetonitrilase | Good | >90% e.e. for (R)-enantiomers | "Green" chemistry, mild reaction conditions | Requires specific enzymes and biological expertise[3] |
Experimental Protocols
Synthesis of Racemic this compound
A common precursor for chiral resolution is racemic this compound, which can be synthesized from m-chlorobenzaldehyde.
Reaction Scheme:
Caption: Synthesis of racemic this compound.
Protocol:
-
Cyanohydrin Formation: To a solution of m-chlorobenzaldehyde in a suitable solvent (e.g., dichloromethane), add a solution of potassium cyanide in water, keeping the temperature below 20°C. The reaction is typically stirred for several hours.
-
Hydrolysis: The resulting 3-chloromandelonitrile is then hydrolyzed by heating with a strong acid, such as hydrochloric acid.
-
Workup: After cooling, the racemic this compound precipitates and can be collected by filtration, washed with cold water, and dried.
Chiral Resolution via Enantiospecific Co-crystallization with Levetiracetam
This method relies on the selective crystallization of one enantiomer with the resolving agent.[1]
Workflow:
Caption: Co-crystallization resolution workflow.
Protocol: [1]
-
Dissolution: A mixture of racemic this compound and Levetiracetam (in a 1:1 molar ratio) is dissolved in acetonitrile by heating to 75°C.
-
Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled to -18°C to facilitate crystallization.
-
Isolation: The precipitated solid, which is the co-crystal of the (S)-enantiomer and Levetiracetam, is collected by filtration. The filtrate is enriched in the (R)-enantiomer.
-
Liberation of Enantiomer: The free acid can be recovered from the co-crystal and the filtrate by appropriate acid/base extraction.
Asymmetric Synthesis via Biocatalytic Cascade
This "green" approach utilizes enzymes to achieve high enantioselectivity.[3]
Signaling Pathway:
Caption: Biocatalytic synthesis of (R)-3-chloromandelic acid.
Protocol: [3]
-
Reaction Setup: Resting cells of E. coli expressing both the (R)-oxynitrilase and the arylacetonitrilase are suspended in a suitable buffer.
-
Substrate Addition: m-Chlorobenzaldehyde and a source of cyanide (e.g., HCN) are added to the cell suspension.
-
Biotransformation: The reaction is incubated under controlled temperature and pH, allowing the enzymes to catalyze the conversion to (R)-3-chloromandelic acid.
-
Product Isolation: The product is isolated from the reaction mixture by extraction and purification.
Conclusion
The validation of a synthetic route for enantiomerically pure this compound depends heavily on the specific requirements of the researcher. For high enantiopurity and established methodology, chiral resolution via diastereomeric salt formation or the use of specific chiral amides offers a robust solution.[2] For a more environmentally friendly approach with the potential for high enantioselectivity, biocatalytic methods are a promising alternative.[3] The enantiospecific co-crystallization method provides a simpler alternative, although the reported enantiomeric excess may require further optimization.[1] By understanding the comparative advantages and disadvantages of each route, researchers can make an informed decision to best suit their synthetic goals.
References
Efficacy of Chiral Stationary Phases for 3-Chloromandelic Acid Enantioseparation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 3-Chloromandelic acid, a crucial chiral building block in the synthesis of various pharmaceuticals, is a critical step in ensuring the stereochemical purity of active pharmaceutical ingredients. The choice of a chiral stationary phase (CSP) is paramount for an efficient and robust separation. This guide provides a comparative overview of the efficacy of different CSPs for the resolution of this compound enantiomers, supported by available experimental data.
Overview of Chiral Stationary Phases for this compound
The primary approach for the chiral separation of this compound involves the use of polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose or amylose, offer a broad range of enantioselectivity for various classes of compounds, including chiral acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times. Key performance indicators for the efficacy of a CSP include the retention factor (k), the separation factor (α), and the resolution (Rs).
Comparative Performance Data
The following table summarizes the quantitative data for the enantioseparation of this compound on a polysaccharide-based CSP using Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for chiral separations, often providing faster and more efficient results compared to traditional High-Performance Liquid Chromatography (HPLC).
| Chiral Stationary Phase | Column | Mobile Phase | Modifier | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-3 | CO₂ | Methanol | Varies with modifier % | Varies with modifier % | Varies with modifier % |
Note: The retention factor, separation factor, and resolution for this compound on the Chiralpak AD-3 column are dependent on the percentage of the modifier in the mobile phase. As the volume ratio of the modifier increases, the retention factor, separation factor, and resolution gradually decrease[1].
While direct comparative studies with quantitative data for this compound on various CSPs are limited in the reviewed literature, studies on a broader range of mandelic acid derivatives suggest that Chiralcel OJ-H, another polysaccharide-based CSP, exhibits high enantioseparation capabilities for this class of compounds[2].
Experimental Protocols
The following section details the experimental methodology for the enantioseparation of this compound using a Chiralpak AD-3 column with Supercritical Fluid Chromatography (SFC), as derived from the available literature[1].
Instrumentation: Supercritical Fluid Chromatography (SFC) system.
Column: Chiralpak AD-3 (dimensions not specified in the abstract).
Mobile Phase:
-
Supercritical CO₂
-
Modifier: Methanol, Ethanol, or Isopropanol. The retention factor of this compound was an exception to the general trend where it did not increase in the order of methanol, ethanol, and isopropanol[1].
-
Additive: Trifluoroacetic acid (TFA) volume fraction was investigated for its influence on separation efficiency[1].
Operating Conditions:
-
Temperature: The separation factor and resolution were observed to decrease with an increase in column temperature[1].
-
Backpressure: An increase in backpressure led to a corresponding decrease in the retention factor[1].
Detection: UV detector (wavelength not specified in the abstract).
Experimental Workflow for Chiral Separation
The logical workflow for the chiral separation of this compound using a chiral stationary phase is depicted in the diagram below.
Caption: Workflow for the chiral separation of this compound.
Concluding Remarks
The selection of an optimal chiral stationary phase and the fine-tuning of chromatographic conditions are crucial for achieving baseline separation of this compound enantiomers. Polysaccharide-based CSPs, such as Chiralpak AD-3, have demonstrated effectiveness in this regard, particularly when utilized with Supercritical Fluid Chromatography[1]. The efficiency of the separation is significantly influenced by the composition of the mobile phase, temperature, and backpressure. For method development, it is recommended to screen various polysaccharide-based CSPs, including both amylose and cellulose derivatives, and to optimize the mobile phase conditions to attain the desired resolution and analysis time. Further comparative studies providing side-by-side data on different CSPs under identical conditions would be beneficial for a more definitive selection guide.
References
Navigating Cross-Reactivity: A Comparative Analysis of 3-Chloromandelic Acid in a Competitive ELISA Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological assays, particularly immunoassays, understanding the potential for cross-reactivity is paramount for data integrity and the accurate interpretation of results. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its specific target, can lead to false positives or inaccurate quantification. This guide provides a comparative analysis of the cross-reactivity of 3-Chloromandelic acid within a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA). While specific cross-reactivity data for this compound is not extensively available in published literature, this document serves as a practical framework for designing and interpreting such studies. The presented data is illustrative, generated to model a realistic experimental outcome.
Comparative Cross-Reactivity of Mandelic Acid Analogs
The following table summarizes hypothetical cross-reactivity data for this compound and structurally related compounds in a competitive ELISA designed for the detection of a related, but distinct, primary target analyte. The assay's antibody is presumed to have been raised against a protein conjugate of a derivative of mandelic acid.
| Compound | Structure | Concentration for 50% Inhibition (IC50) (µM) | Cross-Reactivity (%) |
| Primary Target Analyte | (Hypothetical) | 0.1 | 100 |
| This compound | 2-(3-chlorophenyl)-2-hydroxyacetic acid | 5.2 | 1.92 |
| 2-Chloromandelic Acid | 2-(2-chlorophenyl)-2-hydroxyacetic acid | 8.9 | 1.12 |
| 4-Chloromandelic Acid | 2-(4-chlorophenyl)-2-hydroxyacetic acid | 7.5 | 1.33 |
| Mandelic Acid | 2-hydroxy-2-phenylacetic acid | 25.0 | 0.40 |
Cross-reactivity is calculated as: (IC50 of Primary Target Analyte / IC50 of Test Compound) x 100.
Experimental Protocols
The data presented above is based on a standard competitive ELISA protocol. A detailed methodology for conducting such a cross-reactivity study is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plates (96-well) coated with the target antigen.
-
Primary antibody specific for the target analyte.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
This compound and other test compounds.
-
Primary target analyte for standard curve.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the target antigen overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding:
-
Prepare serial dilutions of the primary target analyte (for the standard curve) and the test compounds (this compound, etc.).
-
Add a fixed concentration of the primary antibody to each well, followed immediately by the addition of either the standard or the test compound.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding to the antibody.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
12. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the primary target analyte.
-
Determine the IC50 value for the primary target analyte and each test compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned above.
Visualizing Methodologies and Potential Biological Interactions
To further elucidate the experimental process and potential biological context, the following diagrams are provided.
Potential Impact on Signaling Pathways
While the primary concern of this guide is cross-reactivity in an analytical context, it is also valuable for drug development professionals to consider the potential off-target effects of compounds like this compound on biological signaling pathways. Given the structural similarities of some mandelic acid derivatives to certain neurotransmitters or their precursors, a plausible area of interaction could be with neurotransmitter systems. The following diagram illustrates a simplified GABAergic signaling pathway, which is a major inhibitory neurotransmitter system in the central nervous system. A compound that cross-reacts with components of this system could potentially modulate its activity.
Conclusion
The objective evaluation of cross-reactivity is a critical step in the validation of any biological assay and in the characterization of novel chemical entities. This guide provides a template for assessing the cross-reactivity of this compound. The provided experimental protocol and data structure offer a robust framework for researchers to generate and present their own findings. Furthermore, the consideration of potential off-target effects on signaling pathways, such as the GABAergic system, underscores the broader importance of understanding a compound's specificity in the context of drug discovery and development. Researchers are encouraged to adapt these methodologies to their specific analytical needs to ensure the generation of accurate and reliable data.
A Comparative Cost Analysis of 3-Chloromandelic Acid Synthesis Methods
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Chloromandelic acid, a crucial building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. This guide provides a comparative cost-analysis of two primary methods for its synthesis, starting from either 3-chlorobenzaldehyde or 3-chloroacetophenone. The analysis is supported by detailed experimental protocols and quantitative data to aid in selecting the most suitable method for specific laboratory or industrial needs.
Method 1: Synthesis from 3-Chlorobenzaldehyde
This pathway involves a two-step process: the formation of a cyanohydrin intermediate from 3-chlorobenzaldehyde, followed by hydrolysis to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 3-Chloromandelonitrile
In a well-ventilated fume hood, a solution of sodium cyanide (49 g, 1 mol) in water (200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The solution is cooled to 0-5 °C in an ice bath. 3-Chlorobenzaldehyde (140.57 g, 1 mol) is then added dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. Following the addition, a solution of sodium bisulfite (104 g, 1 mol) in water (200 mL) is added slowly. The reaction mixture is stirred for an additional 2 hours at room temperature. The resulting oily layer of 3-chloromandelonitrile is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to this compound
The crude 3-chloromandelonitrile is added to a flask containing concentrated hydrochloric acid (300 mL). The mixture is heated under reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., a mixture of water and ethanol) to afford pure this compound.
Method 2: Synthesis from 3-Chloroacetophenone
This route proceeds via the α-bromination of 3-chloroacetophenone, followed by hydrolysis of the resulting α-bromo intermediate.
Experimental Protocol:
Step 1: Synthesis of α-Bromo-3-chloroacetophenone
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-chloroacetophenone (154.59 g, 1 mol) is dissolved in glacial acetic acid (500 mL). N-Bromosuccinimide (NBS) (178 g, 1 mol) is added portion-wise to the solution. The reaction mixture is heated to 60-70 °C and stirred for 2-3 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated product is filtered, washed with water, and dried.
Step 2: Hydrolysis to this compound
The crude α-bromo-3-chloroacetophenone is suspended in a solution of sodium hydroxide (80 g, 2 mol) in water (400 mL). The mixture is heated under reflux for 3-4 hours. The solution is then cooled and acidified with concentrated hydrochloric acid until a pH of 1-2 is reached. The precipitated this compound is collected by filtration, washed with cold water, and recrystallized to yield the pure product.
Cost-Analysis and Comparison
The following table summarizes the estimated costs for the synthesis of one mole of this compound by each method. Prices are based on average catalog prices from various chemical suppliers and may vary depending on the vendor, purity, and quantity purchased.
| Parameter | Method 1: From 3-Chlorobenzaldehyde | Method 2: From 3-Chloroacetophenone |
| Starting Material | 3-Chlorobenzaldehyde | 3-Chloroacetophenone |
| Key Reagents | Sodium Cyanide, Sodium Bisulfite, Hydrochloric Acid | N-Bromosuccinimide, Sodium Hydroxide, Acetic Acid |
| Overall Yield | ~70-80% | ~60-70% |
| Product Purity | High after recrystallization | High after recrystallization |
| Estimated Cost per Mole | Lower | Higher |
| Safety Considerations | Use of highly toxic sodium cyanide requires stringent safety protocols. | N-Bromosuccinimide is a lachrymator and requires careful handling. |
| Environmental Impact | Generation of cyanide-containing waste. | Generation of brominated organic waste. |
Logical Workflow for Method Selection
Caption: Decision tree for selecting a synthesis method for this compound.
Conclusion
Both methods presented are viable for the synthesis of this compound. The choice between the two will largely depend on the specific priorities of the researcher or organization.
-
Method 1 (from 3-Chlorobenzaldehyde) is generally more cost-effective and can provide higher yields. However, the use of sodium cyanide necessitates stringent safety precautions and appropriate waste disposal protocols.
-
Method 2 (from 3-Chloroacetophenone) avoids the use of highly toxic cyanide reagents, which may be a significant advantage in laboratories with limited capabilities for handling such materials. While the starting material and reagents may be more expensive and the overall yield slightly lower, the simplified safety profile might outweigh these drawbacks in certain contexts.
Ultimately, a thorough risk assessment and consideration of available resources should guide the selection of the most appropriate synthetic route.
Safety Operating Guide
Safe Disposal of 3-Chloromandelic Acid in a Laboratory Setting
The proper disposal of 3-Chloromandelic acid is critical for ensuring laboratory safety and environmental compliance. As a halogenated organic acid, this compound requires specific handling procedures and must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash. The primary and mandated disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
This guide provides a comprehensive, step-by-step procedure for the safe management, collection, and disposal of this compound waste, designed for researchers and professionals in laboratory environments.
Immediate Safety and Handling Protocol
Before handling this compound, it is essential to be familiar with its hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that meet government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[1]
-
Body Protection: A laboratory coat is required. Select body protection appropriate for the concentration and quantity of the hazardous substance in the specific workplace.[1]
-
Respiratory Protection: Not typically required where adequate ventilation is available.[1] All handling of waste should be done in a well-ventilated area or a chemical fume hood.[3]
Step-by-Step Disposal Procedure
The disposal of this compound waste must follow the hazardous waste regulations established by federal, state, and local authorities. The general principle is to collect it as a segregated hazardous waste stream for professional disposal.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous: All laboratory chemicals should be treated as hazardous waste unless explicitly confirmed to be non-hazardous.[4] this compound is a halogenated organic compound and must be managed as hazardous waste.[5]
-
Segregate at Source: This is the most critical step. As a halogenated organic acid, it must be collected separately from other waste streams.[5][6]
Step 2: Waste Collection and Container Management
-
Select a Compatible Container: Use a container made of material that will not react with the acid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free from leaks or cracks.[8][9]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.[8]
-
The date when waste was first added (accumulation start date).
-
-
Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[8][9] This prevents the release of vapors and potential spills.
-
Do Not Overfill: Fill containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][11]
-
Secondary Containment: Store the container in a secondary containment bin or tray to contain any potential leaks or spills.[4][9] The secondary containment must be compatible with the waste.
-
Segregated Storage: Within the SAA, ensure the halogenated waste container is physically segregated from incompatible materials like bases, oxidizers, and non-halogenated solvents.[4][8]
Step 4: Arranging for Disposal
-
Monitor Accumulation Limits: Adhere to the quantitative limits for waste storage in your laboratory's SAA.
-
Request Pickup: Once the container is full or the accumulation time limit is approaching, request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not transport hazardous waste yourself.[4]
Quantitative Data for Hazardous Waste Management
The following table summarizes key regulatory limits typically associated with laboratory hazardous waste management. Always consult your institution's specific guidelines, as local regulations may vary.
| Parameter | Guideline / Limit | Citation |
| Waste Accumulation Volume | Max 55 gallons of total hazardous waste per SAA. | [4][11] |
| Max 1 quart of acutely toxic (P-listed) waste. | [4][11] | |
| Waste Accumulation Time | Up to 9-12 months from the accumulation start date. | [9][11] |
| pH for Drain Disposal | pH 5.5 - 9.5 (For non-hazardous, neutralized inorganic corrosives ONLY. Not applicable to this compound ). | [12] |
Experimental Protocols: Neutralization (For Illustrative Purposes Only)
While neutralization is a common procedure for simple corrosive wastes, it is not recommended for this compound. Its hazardous nature is defined by its halogenated organic structure, not just its acidity. The standard disposal method for such compounds is high-temperature incineration by a licensed facility.[5][13]
For educational context, below is a general protocol for neutralizing a simple, non-halogenated acid. DO NOT apply this procedure to this compound.
General Acid Neutralization Protocol (Not for this compound)
-
Preparation: Perform the procedure in a chemical fume hood behind a safety shield while wearing full PPE.[12] Prepare a cooling bath (e.g., ice-water) for the reaction vessel.[14]
-
Dilution: Slowly add the acid to a large volume of cold water (a dilution of at least 1 part acid to 10 parts water).[15] Always add acid to water, never the other way around.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or soda ash, to the diluted acid solution while stirring continuously.[15]
-
Monitor pH: Use a pH meter or pH strips to monitor the solution's pH. Continue adding the base in small increments until the pH is stable within a neutral range (e.g., 5.5 to 9.5).[12]
-
Disposal: Once neutralized, this solution (of a simple, non-hazardous acid) could be disposed of down the drain with a large flush of water (e.g., 20 parts water).[12]
Logical Workflow for Proper Disposal
The following diagram illustrates the decision-making process and required steps for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 3-Chloromandelic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloromandelic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.
| Hazard Statement | Precautionary Statement | Signal Word |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Warning |
| H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| H319: Causes serious eye irritation[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| H335: May cause respiratory irritation[1][3] | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive selection of personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required.[4] Standard safety glasses are not sufficient. |
| Skin Protection | A lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is essential.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[5] Gloves should be inspected for integrity before each use and disposed of after handling the substance. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.[1][6] For larger quantities or when dust may be generated, a NIOSH-approved respirator with a particulate filter is required.[1][6] |
Experimental Protocols: Step-by-Step Handling and Disposal
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Spill Kit: A chemical spill kit appropriate for solid irritants should be available in the immediate vicinity.
-
Review Safety Data Sheet (SDS): All personnel involved must review the SDS for this compound before beginning work.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing: If weighing the solid, perform this task within the fume hood to minimize the risk of inhaling dust particles. Use a container that can be sealed for transport.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Caption: Workflow for Handling and Disposing of this compound.
Disposal Plan
-
Solid Waste: All solid this compound waste and any materials used for spill cleanup must be placed in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be collected in a designated hazardous waste container.[7] These items should not be disposed of in general laboratory trash.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Waste Collection: All hazardous waste must be disposed of through your institution's environmental health and safety office. Do not pour any solutions containing this compound down the drain.
By following these procedures, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific safety protocols.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
